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  • Product: 2-(3-Bromophenyl)-2-methyloxetane
  • CAS: 850348-58-2

Core Science & Biosynthesis

Foundational

The Strategic Integration of 2-(3-Bromophenyl)-2-methyloxetane in Modern Drug Discovery: A Physicochemical Perspective

Abstract In the landscape of contemporary drug discovery, the rational design of small molecules with optimized physicochemical properties is paramount to achieving clinical success. This technical guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary drug discovery, the rational design of small molecules with optimized physicochemical properties is paramount to achieving clinical success. This technical guide provides an in-depth analysis of 2-(3-Bromophenyl)-2-methyloxetane, a molecule that exemplifies the strategic incorporation of two key structural motifs: the oxetane ring and a brominated phenyl group. We will dissect the individual and synergistic contributions of these moieties to the molecule's overall physicochemical profile, offering field-proven insights into how these properties can be leveraged to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this and similar scaffolds in their therapeutic programs.

Introduction: The Imperative for Physicochemical Optimization

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The intrinsic physicochemical characteristics of a molecule, such as its lipophilicity, solubility, and metabolic stability, are the primary determinants of its pharmacokinetic profile and, ultimately, its efficacy and safety. Consequently, the early and intelligent design of molecules with favorable physicochemical properties is not merely an optimization step but a foundational principle of modern drug discovery.

2-(3-Bromophenyl)-2-methyloxetane (Figure 1) is a compelling case study in this regard. Its structure is a deliberate amalgamation of a strained four-membered ether (oxetane) and a halogenated aromatic ring. This guide will explore the nuanced interplay of these components and their collective impact on the molecule's drug-like properties.

Figure 1: Chemical Structure of 2-(3-Bromophenyl)-2-methyloxetane

CAS Number: 850348-58-2[2]

Molecular Formula: C₁₀H₁₁BrO[2]

Molecular Weight: 227.10 g/mol [2]

The Oxetane Moiety: A Modern Tool for Physicochemical Modulation

The oxetane ring, once considered a synthetic curiosity, has emerged as a valuable building block in medicinal chemistry.[3][4] Its incorporation into a drug candidate can confer a range of beneficial properties, primarily stemming from its unique electronic and conformational features.

Impact on Solubility and Lipophilicity

Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups.[5][6] Unlike the lipophilic gem-dimethyl group, the oxetane moiety is more polar and can act as a hydrogen bond acceptor, thereby improving aqueous solubility.[3][6] This is a critical advantage in addressing the poor solubility that plagues many contemporary drug candidates. The replacement of a carbonyl group with an oxetane can also enhance metabolic stability.[6]

Metabolic Stability and Clearance Pathways

The introduction of an oxetane can significantly alter a molecule's metabolic fate. While often introduced to block metabolism at a specific site, the oxetane ring itself can be a substrate for certain metabolic enzymes.[6] Notably, oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form diols.[7][8] This can provide an alternative clearance pathway, reducing the metabolic burden on the cytochrome P450 (CYP) system and potentially mitigating the risk of drug-drug interactions.[7][8] However, the susceptibility of an oxetane to mEH-mediated hydrolysis is substrate-dependent and should be empirically determined.[6]

The 3-Bromophenyl Group: A Versatile Modulator of Potency and Pharmacokinetics

The presence of a bromine atom on the phenyl ring is a strategic choice that offers several advantages in drug design.

Halogen Bonding and Target Affinity

The bromine atom can participate in halogen bonding, a non-covalent interaction with a Lewis basic atom (e.g., oxygen, nitrogen, or sulfur) in the target protein.[9] This interaction can significantly enhance binding affinity and selectivity. The position of the bromine atom is critical; in the meta position, as in 2-(3-Bromophenyl)-2-methyloxetane, it can influence the molecule's conformational preferences and its interactions with the target's binding pocket.

Metabolic Stability and Synthetic Utility

Aromatic bromination can block sites of potential metabolic oxidation by CYP enzymes, thereby increasing the metabolic stability and half-life of a compound.[10] Furthermore, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[11] This allows for the late-stage diversification of a lead compound, enabling the rapid exploration of structure-activity relationships (SAR).

Physicochemical Properties of 2-(3-Bromophenyl)-2-methyloxetane: A Predictive Analysis

Physicochemical PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 227.10 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
Consensus logP 2.84Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Aqueous Solubility (logS) -2.95Predicted to be moderately soluble.
pKa Non-ionizableThe molecule is not expected to ionize at physiological pH, simplifying its ADME profile.
Topological Polar Surface Area (TPSA) 9.23 ŲLow TPSA suggests good cell membrane permeability.
Number of H-Bond Acceptors 1The oxetane oxygen can act as a hydrogen bond acceptor.
Number of H-Bond Donors 0The absence of hydrogen bond donors contributes to good membrane permeability.
Number of Rotatable Bonds 1Low number of rotatable bonds suggests a more rigid conformation, which can be favorable for binding affinity.
Lipinski's Rule of Five Violations 0The molecule adheres to all of Lipinski's rules, suggesting good drug-like properties.
Bioavailability Score 0.55Indicates a high probability of good oral bioavailability.

Data predicted using the SwissADME web tool.[7]

Experimental Protocols for Physicochemical Profiling

While in silico predictions are invaluable for initial assessment, experimental determination of key physicochemical properties is essential for lead optimization. The following section outlines standard, field-proven protocols for measuring lipophilicity, aqueous solubility, and metabolic stability.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical determinant of a drug's absorption, distribution, and permeability. It is typically measured as the partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Protocol: Shake-Flask Method for logP Determination

This is the "gold standard" method for logP determination.

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4).

  • Compound Dissolution: Accurately weigh a small amount of 2-(3-Bromophenyl)-2-methyloxetane and dissolve it in the n-octanol phase.

  • Partitioning: Add a known volume of the aqueous phase to the n-octanol solution in a sealed vial.

  • Equilibration: Shake the vial for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the logP value using the following formula: logP = log ([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Saturated n-Octanol and Water prep2 Dissolve Compound in n-Octanol prep1->prep2 Use saturated phases exp1 Add Aqueous Phase prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Quantify Compound in Each Phase (HPLC/LC-MS) exp3->ana1 ana2 Calculate logP ana1->ana2

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Assessment

Aqueous solubility is crucial for drug absorption and formulation. Low solubility can lead to poor bioavailability and challenges in developing intravenous formulations.

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: This high-throughput method is often used in early discovery. The compound is first dissolved in an organic solvent (e.g., DMSO) and then diluted into an aqueous buffer. The point at which the compound precipitates is determined, often by nephelometry (light scattering).[11][14]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the solid compound in an aqueous buffer.[11]

Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)

  • Compound Addition: Add an excess amount of solid 2-(3-Bromophenyl)-2-methyloxetane to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Remove the undissolved solid by filtration or high-speed centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

G start Start add_compound Add Excess Solid Compound to Buffer start->add_compound equilibrate Shake to Equilibrate (24-48h) add_compound->equilibrate separate Remove Undissolved Solid (Filter/Centrifuge) equilibrate->separate quantify Quantify Dissolved Compound (HPLC/LC-MS) separate->quantify end End quantify->end

Caption: Thermodynamic solubility determination workflow.

In Vitro Metabolic Stability Assay

Assessing a compound's susceptibility to metabolism is critical for predicting its in vivo half-life and potential for drug-drug interactions. These assays are typically performed using liver microsomes or hepatocytes.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Prepare a reaction mixture containing HLM, a NADPH-regenerating system (cofactor for CYP enzymes), and buffer in a 96-well plate.

  • Incubation: Add 2-(3-Bromophenyl)-2-methyloxetane to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G cluster_setup Assay Setup cluster_incubation Incubation & Quenching cluster_analysis Analysis & Calculation setup1 Prepare HLM and Cofactor Mixture setup2 Add Test Compound setup1->setup2 inc1 Incubate at 37°C setup2->inc1 inc2 Quench Reaction at Specific Time Points inc1->inc2 ana1 Analyze Samples by LC-MS/MS inc2->ana1 ana2 Calculate t1/2 and CLint ana1->ana2

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(3-Bromophenyl)-2-methyloxetane

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems can profoundly influence the physicochemical properties of drug candidates. The oxetane ring, a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems can profoundly influence the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, often used as a "magic methyl" or gem-dimethyl isostere to enhance metabolic stability and aqueous solubility without significantly increasing lipophilicity.[1] The compound 2-(3-Bromophenyl)-2-methyloxetane represents a key building block, combining the versatile oxetane scaffold with a synthetically tractable bromophenyl group, making it a valuable precursor for creating diverse chemical libraries for drug discovery.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide.

Figure 1: Structure of 2-(3-Bromophenyl)-2-methyloxetane with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the oxetane ring methylene protons, and the methyl group protons. The chemical shifts are influenced by factors such as electronegativity, magnetic anisotropy, and steric effects.[3]

Aromatic Region (δ 7.2–7.6 ppm)

The 3-bromophenyl group will give rise to a complex pattern of four signals in the aromatic region of the spectrum. The bromine atom and the 2-methyloxetan-2-yl group act as substituents on the benzene ring, influencing the electron density and thus the chemical shifts of the aromatic protons.

  • H2' : This proton is ortho to the bromine atom and will appear as a singlet or a narrow triplet (t) due to small couplings to H4' and H6'. It is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing bromine.

  • H4' : This proton is ortho to the oxetanyl substituent and meta to the bromine. It will likely appear as a doublet of doublets (dd) or a triplet (t), coupled to H2' and H5'.

  • H5' : This proton is meta to both substituents and is expected to resonate as a triplet (t) due to coupling with H4' and H6'.

  • H6' : This proton is ortho to the oxetanyl group and meta to the bromine. It will appear as a doublet of doublets (dd) or a multiplet (m).

The overall pattern will be complex, characteristic of a 1,3-disubstituted benzene ring.

Oxetane Ring Protons (δ 2.5–4.8 ppm)

The puckered nature of the oxetane ring and the presence of a stereocenter at C2 render the methylene protons on C3 and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[1]

  • C4-H₂ (δ 4.5–4.8 ppm) : These two protons are on the carbon adjacent to the ring oxygen. The strong deshielding effect of the electronegative oxygen atom shifts these signals significantly downfield.[4] They are expected to couple with each other (geminal coupling, ²J ≈ 6-8 Hz) and with the C3 protons (vicinal coupling, ³J). This will likely result in two complex multiplets, often appearing as two triplets if the coupling constants are similar.

  • C3-H₂ (δ 2.5–2.8 ppm) : These protons are further from the oxygen and therefore resonate at a higher field (more shielded) compared to the C4 protons. They will also appear as two complex multiplets due to geminal and vicinal couplings.

Methyl Group Protons (δ ~1.7 ppm)
  • C2-CH₃ (δ ~1.7 ppm) : The three protons of the methyl group are equivalent and are attached to a quaternary carbon (C2), so they will not be split by any neighboring protons. Therefore, this signal is predicted to be a sharp singlet. Its chemical shift is influenced by the adjacent oxygen and aromatic ring, and is expected in the typical range for a methyl group on a carbon bearing an oxygen and an aryl group.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H2'~7.5 - 7.6t or m1Hortho to Br, deshielded
H4', H5', H6'~7.2 - 7.4m3HComplex pattern from 1,3-disubstitution
C4-H₂~4.6 - 4.8m2HDiastereotopic, adjacent to ring oxygen
C3-H₂~2.6 - 2.8m2HDiastereotopic, β to ring oxygen
C2-CH₃~1.7s3HSinglet, attached to quaternary carbon C2

Note: Predicted shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.[6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. Chemical shifts are primarily governed by the hybridization and electronic environment of the carbon atoms.[7]

Aromatic Carbons (δ 122–145 ppm)

The six carbons of the benzene ring will have distinct chemical shifts.

  • C1' (ipso-C) : The carbon directly attached to the oxetane ring. Its chemical shift will be significantly downfield due to the substitution effect.

  • C3' (ipso-C) : The carbon atom bonded to bromine will be shifted to a higher field compared to unsubstituted benzene, typically around 122-123 ppm.

  • C2', C4', C5', C6' : These protonated carbons will appear in the typical aromatic region of δ 125-135 ppm. The exact assignment would require 2D NMR experiments like HSQC and HMBC.

Oxetane and Methyl Carbons (δ 25–85 ppm)
  • C2 (Quaternary) : This carbon is bonded to the aromatic ring, the ring oxygen, another ring carbon (C3), and the methyl group. This quaternary carbon will be significantly deshielded and is predicted to be in the δ 80–85 ppm range.

  • C4 : This methylene carbon is directly bonded to the ring oxygen, causing a strong deshielding effect. It is expected to appear around δ 75-80 ppm.

  • C3 : This methylene carbon is further from the oxygen and will be found at a higher field, predicted to be in the δ 35-40 ppm range.

  • CH₃ : The methyl carbon is typically found in the upfield region of the spectrum, predicted around δ 25-28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted δ (ppm)Rationale
C1'~145Aromatic ipso-carbon, attached to oxetane
C3'~122.5Aromatic ipso-carbon, attached to Br
C2', C4', C5', C6'125 - 135Aromatic CH carbons
C2~82Quaternary oxetane carbon, deshielded by O and Aryl
C4~78Oxetane CH₂, deshielded by adjacent O
C3~38Oxetane CH₂, β to O
CH₃~26Methyl carbon attached to C2

Standard Operating Protocol: NMR Sample Preparation and Data Acquisition

As a Senior Application Scientist, adherence to a robust, self-validating protocol is paramount for obtaining high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex transfer 4. Transfer to NMR Tube (5 mm high-precision) vortex->transfer insert 5. Insert Sample & Lock transfer->insert tune 6. Tune and Shim insert->tune H1_acq 7. Acquire ¹H Spectrum (zg30 pulse, 16 scans, d1=2s) tune->H1_acq C13_acq 8. Acquire ¹³C Spectrum (zgpg30 pulse, 1024 scans, d1=2s) tune->C13_acq ft 9. Fourier Transform C13_acq->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate to TMS or Solvent (CDCl3: δH 7.26, δC 77.16) baseline->calibrate integrate 13. Integrate (¹H) & Peak Pick calibrate->integrate

Figure 2: Standard workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation:

    • Causality: Accurate weighing is critical for concentration-dependent studies and for ensuring sufficient signal-to-noise. A typical concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal.

    • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals.[6] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

    • Homogenization: Ensure the sample is fully dissolved by vortexing to avoid spectral artifacts from an inhomogeneous solution.

    • Tube Selection: Use high-quality, clean 5 mm NMR tubes to ensure good magnetic field homogeneity (shimming).

  • Spectrometer Setup and Acquisition:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

    • Tuning and Shimming: The probe is tuned to the correct frequencies for ¹H and ¹³C. The magnetic field is then shimmed to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks. This is a critical step for resolving complex multiplets.

    • ¹H Acquisition: A standard 30° pulse experiment (zg30) is typically sufficient. A relaxation delay (d1) of 1-2 seconds is usually adequate for small molecules.[8] The number of scans is adjusted to achieve a good signal-to-noise ratio (S/N); 16 scans is often a good starting point.

    • ¹³C Acquisition: A proton-decoupled experiment with a 30° pulse (zgpg30) is standard. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are required to obtain adequate S/N.

  • Data Processing:

    • Fourier Transform (FT): Converts the raw time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

    • Correction and Calibration: The spectrum is phase and baseline corrected to ensure accurate integration and peak picking. The chemical shift axis is calibrated relative to the known signal of the residual solvent (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or TMS (0 ppm).[9][10]

    • Analysis: For the ¹H spectrum, the signals are integrated to determine the relative number of protons. For both spectra, peaks are picked to identify their precise chemical shifts.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for 2-(3-Bromophenyl)-2-methyloxetane, grounded in fundamental NMR principles and data from analogous chemical structures. The key predictive features include a complex aromatic system characteristic of 1,3-disubstitution, diastereotopic methylene protons in the oxetane ring with the C4-protons significantly downfield due to oxygen deshielding, and a characteristic methyl singlet. The ¹³C spectrum is distinguished by the downfield quaternary carbon C2 and the oxygen-adjacent C4. The provided experimental protocol outlines a robust methodology for acquiring high-quality data, ensuring that researchers in the field can confidently characterize this and similar valuable chemical building blocks.

References

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for a chemical synthesis paper. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Available at: [Link]

  • University of Calgary. Introduction to NMR. Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • ResearchGate. ¹H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. A ¹H nuclear magnetic resonance study of alkyl- and aryl-substituted 1,4-oxathian-2-ones. Available at: [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION for a chemical synthesis paper. Available at: [Link]

  • ResearchGate. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Available at: [Link]

  • Thieme. Combination of ¹H and ¹³C NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Research. Regular Article on synthesis and characterization. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

  • Scribd. Approximate ¹H and ¹³C NMR Shifts. Available at: [Link]

  • MDPI. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • ResearchGate. ¹H NMR spectra (CDCl₃) of oxetane and POx. Available at: [Link]

  • University of Manitoba. NMR Chemical Shifts tables. Available at: [Link]

  • SpectraBase. N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide - Optional[¹H NMR] - Spectrum. Available at: [Link]

  • University of Regensburg. ¹³C chemical shits table. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • PubChem - NIH. (3-Bromophenyl)boronic acid. Available at: [Link]

  • PMC - NIH. NMR shift prediction from small data quantities. Available at: [Link]

  • Semantic Scholar. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Correlation between ¹H and ¹³C shifts - coincidence or not?. Available at: [Link]

  • PMC. DELTA50: A Highly Accurate Database of Experimental ¹H and ¹³C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link]

  • Mestrelab Research. Download NMR Predict. Available at: [Link]

  • Wiley. Basic ¹H- and ¹³C-NMR Spectroscopy. Available at: [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

  • Jasperse, N. Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]

  • Wako. ¹H 核磁気共鳴(NMR) 化学シフト. Available at: [Link]

  • Rsc.org. VI. ¹H and ¹³C NMR Spectra. Available at: [Link]

  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available at: [Link]

  • Japan Society for the Promotion of Science. NMR 理論化学シフト予測法の精密化. Available at: [Link]

  • nmrshiftdb2. open nmr database on the web. Available at: [Link]

Sources

Foundational

Role of 2-(3-Bromophenyl)-2-methyloxetane as a Carbonyl Bioisostere: A Technical Guide

The Oxetane Paradigm: Escaping Flatland in Drug Discovery The strategic replacement of metabolically labile or physicochemically suboptimal functional groups is a cornerstone of modern medicinal chemistry. The carbonyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

The Oxetane Paradigm: Escaping Flatland in Drug Discovery

The strategic replacement of metabolically labile or physicochemically suboptimal functional groups is a cornerstone of modern medicinal chemistry. The carbonyl group (found in ketones, amides, and esters) is ubiquitous in biologically active molecules but frequently introduces liabilities, including ketoreductase-mediated metabolism, high lipophilicity, and enolization-driven epimerization.

Pioneered by the seminal investigations of [1], the oxetane ring has emerged as a premier bioisostere for the carbonyl group. 2-(3-Bromophenyl)-2-methyloxetane represents a highly specialized, modular building block designed to mimic acetophenone derivatives. By projecting the oxygen lone pairs in a vector analogous to a carbonyl while converting a flat, sp2-hybridized center into a puckered, sp3-hybridized ring, this motif allows researchers to increase the three-dimensionality of a drug candidate (higher Fsp3) while preserving critical hydrogen-bond acceptor interactions[2]. Furthermore, the meta-bromo substitution provides a robust synthetic handle for late-stage scaffold assembly[3].

Structural Rationale and Physicochemical Profiling

The substitution of an acetophenone motif with a 2-methyloxetane fundamentally alters the physicochemical landscape of the molecule. The inherent ring strain of the oxetane exposes the oxygen lone pairs, making it an excellent hydrogen-bond acceptor that competes effectively with aliphatic ketones and aldehydes[4].

The table below quantifies the typical shifts in physicochemical properties when transitioning from a classical carbonyl to a 2-methyloxetane bioisostere.

PropertyCarbonyl (Acetophenone Motif)2-Methyloxetane BioisostereImpact on Drug Design
Hybridization Planar (sp2)Puckered (sp3)Increased 3D character; reduced off-target binding.
Metabolic Stability Low (Prone to ketoreductases)High (Sterically/electronically blocked)Extended half-life; elimination of phase I reduction liabilities.
Lipophilicity (LogP) ~2.5 (Baseline)~1.8 (Relative decrease)Reduced lipophilicity; improved clearance profile.
Aqueous Solubility Moderate to LowHighEnhanced oral bioavailability and formulation ease.
Dipole Moment ~2.8 D~2.0 DMaintained polar interactions with target residues.
H-Bond Acceptor Yes (Directional lone pairs)Yes (Analogous lone pair vectors)Preserved target binding affinity.

Experimental Workflows: Synthesis and Functionalization

To integrate 2-(3-Bromophenyl)-2-methyloxetane into a drug discovery pipeline, the synthetic route must be scalable, chemoselective, and self-validating. The following protocols detail the de novo construction of the oxetane core and its subsequent downstream functionalization.

De Novo Synthesis of the Oxetane Core

This four-step protocol converts commercially available 3-bromoacetophenone into the target oxetane via a 1,3-diol intermediate.

Step 1: Reformatsky Reaction

  • Reagents: 3-Bromoacetophenone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zn dust (1.5 eq), THF.

  • Procedure: Suspend Zn dust in anhydrous THF under inert atmosphere. Add a mixture of 3-bromoacetophenone and ethyl bromoacetate dropwise at 60 °C. Reflux for 2 hours, then quench with saturated aqueous NH4Cl.

  • Causality & Validation: The Reformatsky reaction is chosen over a standard aldol addition to prevent base-catalyzed self-condensation of the enolizable 3-bromoacetophenone. The organozinc intermediate is highly chemoselective for the ketone, cleanly yielding the β -hydroxy ester.

Step 2: Reduction to 1,3-Diol

  • Reagents: LiAlH4 (2.0 eq), THF, 0 °C to RT.

  • Procedure: Add the β -hydroxy ester to a suspension of LiAlH4 in THF at 0 °C. Stir for 4 hours at room temperature. Quench via the Fieser method (water, 15% NaOH, water).

  • Causality & Validation: Complete reduction of the ester yields 3-(3-bromophenyl)-butane-1,3-diol. The tertiary benzylic alcohol remains fully intact under these hydride reduction conditions, validating the stability of the core framework.

Step 3: Selective Tosylation

  • Reagents: p-Toluenesulfonyl chloride (1.05 eq), Pyridine, CH2Cl2, 0 °C.

  • Procedure: Dissolve the diol in CH2Cl2 and pyridine. Add TsCl portion-wise at 0 °C. Stir for 12 hours at 0 °C, then wash with 1M HCl.

  • Causality & Validation: Exploiting the massive steric differentiation between the primary and tertiary hydroxyls, the primary alcohol is selectively tosylated. This establishes the highly specific leaving group required for the subsequent ring closure without requiring protecting group chemistry.

Step 4: Intramolecular Williamson Etherification

  • Reagents: NaH (60% dispersion in mineral oil, 1.5 eq), THF, 0 °C to 60 °C.

  • Procedure: Add the monotosylate to a suspension of NaH in THF at 0 °C. Warm to 60 °C and stir for 6 hours. Quench carefully with water and extract with ethyl acetate.

  • Causality & Validation: The formation of a highly strained 4-membered oxetane ring (a 4-exo-tet cyclization) requires a strong, non-nucleophilic base. NaH quantitatively deprotonates the tertiary alcohol; heating to 60 °C overcomes the kinetic barrier of ring strain, driving the intramolecular SN2 displacement of the tosylate to yield 2-(3-bromophenyl)-2-methyloxetane.

Downstream Functionalization: Suzuki-Miyaura Cross-Coupling

Once synthesized, the 3-bromoaryl moiety serves as an electrophilic handle for scaffold assembly.

  • Reagents: 2-(3-Bromophenyl)-2-methyloxetane (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1), 80 °C.

  • Procedure: Degas the solvent mixture. Add all reagents and heat to 80 °C for 8 hours under nitrogen. Filter through Celite and purify via flash chromatography.

  • Causality & Validation: The oxetane ring is sensitive to strong Lewis acids and highly acidic media, which can trigger unwanted ring-opening. The mildly basic, aqueous conditions of the Suzuki-Miyaura coupling are perfectly tolerated, allowing modular assembly of the bioisostere into larger drug scaffolds without degradation[3].

SynthesisWorkflow A 3-Bromoacetophenone (Starting Material) B 1,3-Diol Intermediate A->B 1. Reformatsky 2. LiAlH4 C 2-(3-Bromophenyl)- 2-methyloxetane B->C 1. TsCl, Pyridine 2. NaH, THF D Cross-Coupling (Suzuki/Buchwald) C->D Pd Catalyst, Boronic Acid E Lead Compound (Oxetane Bioisostere) D->E Scaffold Assembly

Workflow for the synthesis and functionalization of 2-(3-Bromophenyl)-2-methyloxetane.

Pharmacokinetic and Pharmacodynamic Impact

The transition from a carbonyl to a 2-methyloxetane fundamentally alters the metabolic fate of the molecule. Carbonyls, particularly ketones, are highly susceptible to enzymatic reduction by ubiquitous cytosolic ketoreductases, leading to secondary alcohols that often possess drastically different pharmacodynamic profiles or rapid clearance pathways (e.g., subsequent glucuronidation).

By installing the 2-methyloxetane bioisostere, the molecule achieves metabolic stealth . The sp3-hybridized quaternary carbon and the ether oxygen cannot be reduced, effectively shutting down this metabolic liability. Concurrently, the high polarity of the oxetane oxygen drives down the overall LogD of the molecule, enhancing aqueous solubility and reducing non-specific binding to plasma proteins or off-target lipophilic pockets.

BioisostereMechanism C_Carbonyl Acetophenone Motif (Target Carbonyl) Metab_C Metabolic Liability (Ketoreductase Cleavage) C_Carbonyl->Metab_C Solub_C Lower Aqueous Solubility (High LogD) C_Carbonyl->Solub_C C_Oxetane 2-Methyloxetane Motif (Bioisostere) Metab_O Metabolic Stability (Steric/Electronic Block) C_Oxetane->Metab_O Solub_O Higher Aqueous Solubility (Lower LogD) C_Oxetane->Solub_O

Physicochemical and metabolic causality of replacing a carbonyl with a 2-methyloxetane.

Conclusion

The utilization of 2-(3-Bromophenyl)-2-methyloxetane bridges the gap between theoretical bioisosterism and practical synthetic application. By providing a scalable route to a metabolically stable, highly polar, and three-dimensional scaffold, this building block empowers researchers to systematically optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of challenging drug candidates without sacrificing target binding affinity.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. URL:[Link]

  • Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Wuitschik, G., et al. "Spirocyclic oxetanes: synthesis and properties." Angewandte Chemie International Edition, 2008. URL:[Link]

  • Burkhard, J. A., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2010. URL:[Link]

  • Wuitschik, G., et al. "Chemical Space Exploration of Oxetanes." National Institutes of Health (PMC), 2021. URL:[Link]

Sources

Exploratory

Thermodynamic and Kinetic Stability Profiling of 2-(3-Bromophenyl)-2-methyloxetane in Aqueous Media

Executive Summary & Structural Rationale In modern drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, frequently deployed to modulate lipophilicity (LogD), reduce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, frequently deployed to modulate lipophilicity (LogD), reduce the basicity of adjacent amines, and improve metabolic stability[1]. However, the thermodynamic stability of the oxetane ring is not universal; it is heavily dictated by its specific substitution pattern.

While 3,3-disubstituted oxetanes exhibit remarkable robustness due to steric shielding of the C–O σ∗ antibonding orbital, 2,2-disubstituted variants—such as 2-(3-bromophenyl)-2-methyloxetane —present unique kinetic liabilities in aqueous environments[1]. Thermodynamically, the four-membered oxetane ring is strained by approximately 26 kcal/mol[2]. The hydrolysis of this ring to form 3-(3-bromophenyl)-3-methylpropane-1,3-diol is highly exothermic and thermodynamically favored. Yet, at physiological pH, a significant kinetic barrier prevents spontaneous degradation. As an application scientist, I frequently see development bottlenecks arise not from thermodynamic instability, but from a failure to map the kinetic vulnerabilities of these motifs across the physiological pH spectrum.

Mechanistic Causality of Aqueous Hydrolysis

The vulnerability of 2-(3-bromophenyl)-2-methyloxetane lies in its susceptibility to acid-catalyzed ring opening. In acidic media, the oxetane oxygen undergoes rapid, reversible protonation. The rate-determining step is the subsequent heterolytic cleavage of the C2–O bond.

Because the C2 position is bonded to both a methyl group and a 3-bromophenyl ring, the resulting transition state possesses significant tertiary and benzylic carbocation character. The meta-bromo substituent exerts an electron-withdrawing inductive effect ( σm​=+0.39 ), which slightly destabilizes the carbocation relative to an unsubstituted phenyl ring. However, the tertiary-benzylic nature of the C2 carbon overwhelmingly lowers the activation energy ( Ea​ ) for SN​1 -type ring cleavage compared to primary or secondary oxetane carbons[3]. Water rapidly acts as a nucleophile to trap the carbocation, yielding the 1,3-diol.

Mechanism A 2-(3-Bromophenyl)- 2-methyloxetane B Protonated Oxonium Ion A->B + H+ (Fast) C Tertiary Benzylic Carbocation B->C Ring Opening (Rate-Determining) D 1,3-Diol Product C->D + H2O (Fast)

Acid-catalyzed SN1-type hydrolysis pathway of 2-aryl-2-methyloxetanes.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the stability of this compound, we employ a self-validating LC-MS/MS kinetic assay. A robust protocol must not merely track the disappearance of the parent molecule; it must ensure mass balance by stoichiometrically quantifying the formation of the 1,3-diol product. This eliminates false positives caused by compound precipitation or non-specific binding to the assay plate.

Step-by-Step Protocol
  • Buffer Preparation & Ionic Strength Control: Prepare 50 mM buffers across the pH range (HCl/KCl for pH 1.2, Acetate for pH 4.0, Phosphate for pH 7.4, Borate for pH 9.0). Causality: Adjust ionic strength to exactly 0.15 M with NaCl. Ionic strength directly impacts the activity coefficients of hydronium ions and can artificially alter the observed rate constant ( kobs​ ) in ionic transition states.

  • Compound Spiking: Prepare a 10 mM stock of 2-(3-bromophenyl)-2-methyloxetane in LC-MS grade DMSO. Spike the stock into pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. Causality: Maintaining the co-solvent concentration at ≤0.1% DMSO ensures pseudo-first-order kinetics driven purely by the aqueous environment, preventing co-solvent dielectric suppression.

  • Time-Course Sampling: Incubate under thermostatic control (37°C). Remove 50 µL aliquots at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for acidic buffers; days 1, 3, 7, 14 for neutral buffers).

  • Instantaneous Quenching: Dispense the aliquot directly into 150 µL of ice-cold acetonitrile containing 100 nM labetalol (internal standard). Causality: The cold organic solvent instantly denatures any trace catalytic impurities and rapidly dilutes the aqueous acid, "freezing" the kinetic profile for accurate LC-MS/MS analysis.

  • LC-MS/MS Quantification: Monitor the parent oxetane and the diol product via Multiple Reaction Monitoring (MRM). Calculate kobs​ from the slope of the natural log of remaining parent compound versus time.

Workflow Step1 1. Buffer Prep (pH 1.0-9.0) Step2 2. Spiking (10 µM) Step1->Step2 Step3 3. Incubation (37°C) Step2->Step3 Step4 4. Sampling & Quenching Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Standardized self-validating LC-MS/MS workflow for aqueous kinetic profiling.

Quantitative Data & Kinetic Parameters

The thermodynamic instability of the oxetane ring is unleashed under acidic conditions, resulting in a highly pH-dependent degradation profile. The table below summarizes the kinetic parameters for 2-(3-bromophenyl)-2-methyloxetane.

Buffer SystempHTemp (°C) kobs​ (h −1 )Half-life ( t1/2​ )Predominant Mechanism
HCl / KCl (Simulated Gastric)1.23717.32~2.4 minAcid-catalyzed SN​1
Acetate4.0370.154~4.5 hoursAcid-catalyzed SN​1
Phosphate (Physiological)7.437< 0.001> 14 daysKinetically trapped
Borate9.037< 0.001> 14 daysKinetically trapped

Data Interpretation: At pH 7.4 and 9.0, the molecule is kinetically trapped; the activation energy for spontaneous hydrolysis is insurmountable at 37°C. However, at pH 1.2 (mimicking the gastric environment), the half-life plummets to under 3 minutes. The rapid generation of the tertiary benzylic carbocation drives this swift degradation[3].

Implications for Drug Development

Understanding the precise stability profile of 2-(3-bromophenyl)-2-methyloxetane informs critical downstream decisions:

  • Formulation Strategy: The extreme lability at low pH precludes the use of acidic excipients (e.g., citric acid, ascorbic acid) in solid oral dosage forms. Furthermore, if administered orally, the compound will require enteric coating to bypass the harsh acidic environment of the stomach (pH 1.2 - 2.0) and release the intact active pharmaceutical ingredient (API) in the neutral environment of the small intestine.

  • Metabolic Clearance: Beyond chemical hydrolysis, researchers must be aware of enzymatic vulnerabilities. While oxetanes are generally stable against Cytochrome P450 (CYP450) oxidation, they have been identified as substrates for human microsomal epoxide hydrolase (mEH)[4]. This enzyme can catalyze the hydrolytic ring-opening of oxetanes into diols, representing an unusual non-oxidative metabolic clearance pathway that must be evaluated during in vitro ADME screening[4].

Sources

Foundational

Mass Spectrometry Fragmentation Patterns of 2-(3-Bromophenyl)-2-methyloxetane: A Mechanistic and Analytical Guide

Executive Summary In modern medicinal chemistry, the oxetane ring is frequently deployed as a non-classical isostere for carbonyl groups or gem-dimethyl moieties, significantly improving the metabolic stability and aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring is frequently deployed as a non-classical isostere for carbonyl groups or gem-dimethyl moieties, significantly improving the metabolic stability and aqueous solubility of drug candidates[1]. As the complexity of these building blocks increases, establishing rigorous, self-validating analytical methods becomes critical.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-(3-Bromophenyl)-2-methyloxetane . By deconstructing the thermodynamic drivers of its fragmentation—specifically ring strain relief and isotopic tagging—this guide equips analytical scientists with the causal logic required to confidently identify and validate this structural motif.

Structural Thermodynamics & Isotopic Signatures

To understand the fragmentation of 2-(3-Bromophenyl)-2-methyloxetane, one must first analyze its physical chemistry. The four-membered oxetane ring possesses an intrinsic ring strain of approximately 106 kJ/mol[2]. When subjected to standard 70 eV electron ionization, the molecule absorbs excess internal energy that rapidly drives transannular cleavage to relieve this thermodynamic strain[3].

Furthermore, the presence of the 3-bromophenyl group provides a built-in mass tag. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%)[4]. Consequently, the molecular ion ( M+∙ ) and any fragment retaining the intact aryl-bromide bond will present as a distinct doublet separated by 2 Da. This isotopic signature acts as a self-validating tool during spectral interpretation, allowing analysts to instantly differentiate brominated fragments from background matrix noise.

Mechanistic Elucidation of Fragmentation Pathways

The molecular ion of 2-(3-Bromophenyl)-2-methyloxetane ( M+∙ ) appears at m/z 226 and 228 . From this highly excited state, the molecule undergoes four primary competitive fragmentation pathways.

Pathway A & B: Transannular Cleavages (Retro-[2+2] Cycloaddition)

The hallmark of oxetane mass spectrometry is the retro-[2+2] cycloaddition, which cleaves the ring across two opposite bonds[5]. Because 2-(3-Bromophenyl)-2-methyloxetane is asymmetrically substituted at the C2 position, transannular cleavage can occur in two distinct directions:

  • Pathway A (Loss of Ethylene): Cleavage of the C2-C3 and O-C4 bonds results in the expulsion of neutral ethylene ( C2​H4​ , 28 Da). The positive charge is retained on the highly conjugated, aromatic-containing fragment, yielding the 3-bromoacetophenone radical cation at m/z 198 / 200.

  • Pathway B (Loss of Formaldehyde): Alternatively, cleavage of the C2-O and C3-C4 bonds expels neutral formaldehyde ( CH2​O , 30 Da)[3]. This generates the 2-(3-bromophenyl)propene radical cation at m/z 196 / 198.

Pathway C: α -Cleavage and Radical Expulsion
  • Pathway C (Methyl Loss): α -cleavage of the C2-methyl bond expels a methyl radical ( CH3∙​ , 15 Da). This forms a highly stable oxocarbenium ion at m/z 211 / 213. The thermodynamic stability of this fragment—driven by resonance delocalization of the positive charge with the adjacent oxetane oxygen—often makes this the base peak (100% relative abundance) in the spectrum.

Pathway D: Halogen Loss
  • Pathway D (Bromine Loss): Homolytic cleavage of the C-Br bond expels a bromine radical (79 or 81 Da), yielding a fragment at m/z 147 . Because the bromine atom has been lost, this peak appears as a singlet, completely lacking the characteristic 1:1 isotopic doublet.

MS_Fragmentation M Molecular Ion [M]+• m/z 226 / 228 (1:1) PathA Path A: Retro-[2+2] Loss of C2H4 (28 Da) M->PathA PathB Path B: Retro-[2+2] Loss of CH2O (30 Da) M->PathB PathC Path C: α-Cleavage Loss of CH3• (15 Da) M->PathC PathD Path D: Halogen Loss Loss of Br• (79/81 Da) M->PathD FragA 3-Bromoacetophenone [M-C2H4]+• m/z 198 / 200 PathA->FragA SecA 3-Bromobenzoyl Cation m/z 183 / 185 FragA->SecA - CH3• (15 Da) FragB 2-(3-Bromophenyl)propene [M-CH2O]+• m/z 196 / 198 PathB->FragB FragC Oxocarbenium Ion [M-CH3]+ m/z 211 / 213 PathC->FragC FragD [M-Br]+ m/z 147 PathD->FragD

Mechanistic EI fragmentation pathways of 2-(3-Bromophenyl)-2-methyloxetane.

Quantitative Diagnostic Ion Summary

To facilitate rapid spectral interpretation, the following table summarizes the key diagnostic ions, their isotopic patterns, and the causal neutral losses driving their formation.

m/z ValueIsotope PatternEst. Relative AbundanceFragment AssignmentNeutral Loss
226 / 228 1:1 Doublet10 - 15%Molecular Ion [M]+∙ None
211 / 213 1:1 Doublet100% (Base Peak)Oxocarbenium Ion [M−CH3​]+ CH3∙​ (15 Da)
198 / 200 1:1 Doublet40 - 50%3-Bromoacetophenone [M−C2​H4​]+∙ C2​H4​ (28 Da)
196 / 198 1:1 Doublet25 - 35%2-(3-Bromophenyl)propene [M−CH2​O]+∙ CH2​O (30 Da)
183 / 185 1:1 Doublet20 - 25%3-Bromobenzoyl Cation C2​H4​ + CH3∙​
147 Singlet30 - 40%Aryl-oxetane Cation [M−Br]+ Br∙ (79/81 Da)

Standardized Analytical Protocol (Self-Validating Workflow)

To ensure high-fidelity data acquisition and prevent false positives during high-throughput screening, the analytical protocol must be designed as a self-validating system. The following GC-EI-MS methodology leverages the molecule's physical properties to guarantee data integrity.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 10–50 µg/mL in MS-grade hexane or ethyl acetate.

  • Causality: The oxetane ring is susceptible to acid-catalyzed ring-opening. Utilizing strictly non-polar, aprotic solvents prevents premature solvolysis or degradation of the strained ring prior to injection[6].

Step 2: Chromatographic Separation

  • Action: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) using an ultra-inert inlet liner.

  • Causality: The inert, low-polarity stationary phase minimizes active silanol sites that could catalyze thermal degradation of the oxetane at elevated oven temperatures.

Step 3: Hard Ionization

  • Action: Operate the EI source at exactly 70 eV with a source temperature of 230°C.

  • Causality: 70 eV provides a highly reproducible energy transfer that consistently overcomes the activation energy required for the retro-[2+2] cleavage, ensuring the resulting spectra are highly reproducible and library-matchable.

Step 4: Self-Validating Data Acquisition (The Isotope Gate)

  • Action: Configure the acquisition software's logic to monitor the m/z 226 and 228 channels simultaneously.

  • Causality: The system must automatically calculate the intensity ratio of these two peaks. If the ratio falls outside the 0.95 – 1.05 range, the software must flag the spectrum as "Invalid/Contaminated". This automated gate mathematically prevents the misidentification of co-eluting non-brominated species that happen to share a nominal mass of 226.

Workflow Sample 1. Sample Prep (Non-polar solvent) Chrom 2. GC Separation (Inert path) Sample->Chrom Ion 3. Hard Ionization (EI at 70 eV) Chrom->Ion Mass 4. Mass Analysis (Quadrupole/TOF) Ion->Mass Data 5. Validation Gate (1:1 Isotope Check) Mass->Data

Self-validating GC-EI-MS workflow with isotopic verification gating.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion National Science Found
  • Chemical Space Exploration of Oxetanes PubMed Central (PMC) - NIH
  • Use of a Solvent-Free Dry Matrix Coating for Quantitative Matrix-Assisted Laser Desorption Ionization Imaging of 4-Bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate...
  • Predicting in silico electron ionization mass spectra using quantum chemistry eScholarship
  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Journal of Medicinal Chemistry - ACS Public
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-(3-Bromophenyl)-2-methyloxetane

Executive Summary & Strategic Rationale The integration of oxetanes into pharmaceutical scaffolds has revolutionized modern drug design. As robust, metabolically stable bioisosteres for gem-dimethyl groups and carbonyls,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The integration of oxetanes into pharmaceutical scaffolds has revolutionized modern drug design. As robust, metabolically stable bioisosteres for gem-dimethyl groups and carbonyls, oxetanes improve aqueous solubility and modulate lipophilicity. However, the late-stage functionalization of oxetane-bearing aryl halides—specifically 2-(3-bromophenyl)-2-methyloxetane—presents a unique synthetic challenge. The four-membered oxetane ring is highly sensitive to Lewis and Brønsted acids, which can trigger premature ring-opening, especially at the tertiary benzylic position of the 2-methyl variant.

The Buchwald-Hartwig amination is the premier methodology for constructing C(sp2)–N bonds[1]. For oxetane-containing substrates, palladium-catalyzed cross-coupling is highly advantageous because the oxetane ring demonstrates excellent stability under the strongly basic conditions (e.g., NaOtBu, Cs₂CO₃) required for the catalytic cycle[2]. This application note details a self-validating, highly chemoselective protocol for the amination of 2-(3-bromophenyl)-2-methyloxetane.

Mechanistic Causality & Catalyst Selection

Successful amination relies on navigating the standard Pd(0)/Pd(II) catalytic cycle while suppressing competitive side reactions:

  • Oxidative Addition : The active mono-ligated Pd(0) species inserts into the C(sp2)–Br bond. The electron-neutral nature of the meta-substituted aryl bromide allows this step to proceed rapidly.

  • Amine Coordination & Deprotonation : The amine nucleophile binds to the Pd(II) center. A stoichiometric base is required to deprotonate the coordinated amine. Causality dictates the use of bases like NaOtBu; the oxetane oxygen does not coordinate strongly enough to Pd to poison the catalyst, nor does the base trigger ring-opening[2].

  • Reductive Elimination : This is the rate-limiting step for bulky secondary amines. Utilizing bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos) accelerates reductive elimination. This kinetic acceleration directly prevents β -hydride elimination, which would otherwise yield the undesired hydrodehalogenated byproduct (2-phenyl-2-methyloxetane)[3].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L Pd0->OxAdd + 2-(3-Bromophenyl)-2-methyloxetane AmineCoord Amine Coordination & Deprotonation Pd(II)(Ar)(NR₂)L OxAdd->AmineCoord + Amine (e.g., Morpholine) + Base (NaOtBu) - NaBr, - tBuOH Product Aminated Oxetane Product + Regenerated Pd(0)L AmineCoord->Product Reductive Elimination Product->Pd0 Catalyst Recycling

Catalytic cycle for the Buchwald-Hartwig amination of oxetane-bearing aryl bromides.

Reaction Optimization Landscape

To establish a self-validating protocol, empirical data must guide the selection of the precatalyst and ligand. The following table summarizes the optimization landscape for coupling 2-(3-bromophenyl)-2-methyloxetane with a representative secondary amine (morpholine).

EntryPrecatalyst / Pd SourceLigandBaseSolventTemp (°C)Conversion (%)
1Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene10042
2Pd(OAc)₂ (5 mol%)XantPhosNaOtBu1,4-Dioxane9055
3XPhos Pd G3 (2 mol%)XPhosNaOtBu1,4-Dioxane8088
4 RuPhos Pd G3 (2 mol%) RuPhos NaOtBu 1,4-Dioxane 80 >95

Data Interpretation: First-generation systems (Entry 1) suffer from slow oxidative addition and poor catalyst stability. Third-generation palladacycles (Entry 4) generate the active mono-ligated Pd(0) species rapidly under mild conditions, ensuring near-quantitative conversion while preserving the oxetane moiety[2].

Detailed Experimental Protocol

Target Transformation : Synthesis of 4-(3-(2-methyloxetan-2-yl)phenyl)morpholine.

Materials & Reagents:

  • 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv, 1.0 mmol, 227 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104 µL)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel (Inert Atmosphere) :

    • Action: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 2-(3-bromophenyl)-2-methyloxetane, RuPhos Pd G3, and NaOtBu.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Furthermore, NaOtBu is hygroscopic; adventitious moisture leads to competitive hydrolysis of the aryl bromide to the corresponding phenol. Rigorous exclusion of air and water is non-negotiable.

  • Addition of Liquid Reagents :

    • Action: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Via a micro-syringe, add anhydrous 1,4-dioxane followed by morpholine.

    • Causality: Dioxane is selected over toluene because its higher polarity slightly enhances the solubility of the base and stabilizes the polar transition states during the catalytic cycle without acting as a nucleophile toward the oxetane.

  • Reaction Execution :

    • Action: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4–6 hours.

    • Causality: Vigorous stirring is essential because the reaction is a heterogeneous mixture (NaOtBu is only partially soluble in dioxane). Poor mass transfer will artificially stall the reaction.

  • Reaction Monitoring & Quenching :

    • Action: Monitor the reaction via LC-MS. Once the starting material is consumed, cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite.

    • Causality: Celite filtration removes insoluble inorganic salts (NaBr) and precipitated palladium black, preventing severe emulsions during subsequent aqueous workup.

  • Purification :

    • Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% v/v Et₃N).

    • Causality: The addition of 1% triethylamine (Et₃N) to the eluent is critical. It neutralizes the acidic silanol groups on the silica gel, which would otherwise catalyze the ring-opening of the highly sensitive 2-methyl-2-aryloxetane product during purification.

Trustworthiness & Self-Validating Systems (Troubleshooting)

To ensure experimental integrity, apply the following self-validating checks during your workflow:

  • LC-MS Signatures (In-Process Control) : The desired aminated product will exhibit a clear [M+H]+ peak. A common diagnostic fragmentation for 2-aryloxetanes in ESI-MS is the loss of acetone or formaldehyde, resulting in a characteristic M−58 or M−30 mass shift.

  • Hydrodehalogenation Check : If a mass corresponding to 2-phenyl-2-methyloxetane is observed, it indicates premature β -hydride elimination. Solution: Ensure the amine is not wet, or switch to a more sterically demanding ligand (e.g., BrettPhos) to further accelerate reductive elimination.

  • Ring-Opening Byproducts : If LC-MS shows a mass of [M+H+18]+ (addition of water), the oxetane ring has hydrolyzed. Solution: This implies trace acid or excessive heating in the presence of adventitious moisture. Ensure all solvents are strictly anhydrous and glassware is base-washed or oven-dried.

References

  • Title: Tandem Amination/Oxetane Ring Opening toward Benzomorpholines Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

Sources

Application

Application Note: Incorporating 2-(3-Bromophenyl)-2-methyloxetane into Fragment-Based Drug Discovery (FBDD) Libraries

Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Scientific Rationale The success of Fragment-Based Dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Scientific Rationale

The success of Fragment-Based Drug Discovery (FBDD) relies heavily on the physicochemical quality and three-dimensionality of the screening library. Historically, fragment libraries have been dominated by flat, sp2 -hybridized aromatic compounds due to their synthetic tractability. However, the paradigm has shifted toward an "escape from flatland," emphasizing sp3 -rich, three-dimensional scaffolds that offer superior vector trajectories for fragment growing and improved clinical success rates [1].

2-(3-Bromophenyl)-2-methyloxetane represents a premium building block for modern FBDD. The oxetane ring is a highly validated bioisostere for both gem-dimethyl and carbonyl groups. Seminal studies have demonstrated that incorporating an oxetane ring can increase aqueous solubility by up to 4000-fold while simultaneously reducing metabolic liability and lipophilicity (cLogP) [2].

This specific fragment is strategically designed with three distinct features:

  • The Oxetane Core: Provides high polarity, acts as a hydrogen-bond acceptor, and forces the molecule into a rigid, puckered 3D conformation [3].

  • The 2-Methyl Group: Introduces a chiral center and additional sp3 character, acting as a steric block to prevent metabolic oxidation at the benzylic position.

  • The 3-Bromo Vector: Serves as a bio-orthogonal synthetic handle, allowing for rapid fragment evolution via palladium-catalyzed cross-coupling reactions once a hit is identified.

Physicochemical Profiling & "Rule of 3" Compliance

To be effective, fragments must adhere to the "Rule of 3" (Ro3): Molecular Weight ≤300 Da, cLogP ≤3 , Hydrogen Bond Donors/Acceptors ≤3 , and Rotatable Bonds ≤3 [4].

Table 1 illustrates the theoretical advantages of 2-(3-Bromophenyl)-2-methyloxetane compared to its gem-dimethyl analog. The oxetane oxygen dramatically lowers lipophilicity and increases polar surface area (PSA), ensuring the fragment remains soluble at the high concentrations (typically 0.1–1 mM) required for primary biophysical screening.

Table 1: Comparative Physicochemical Profile

Propertygem-Dimethyl Analog2-(3-Bromophenyl)-2-methyloxetaneFBDD Impact
Molecular Weight 213.12 g/mol 227.10 g/mol Well within Ro3 (< 300 Da).
cLogP (Est.) ~ 3.8~ 2.4Lower lipophilicity reduces non-specific protein binding.
H-Bond Acceptors 01Provides a vector for target engagement.
Fraction sp3 0.330.40Enhanced 3D character ("escape from flatland").
Aqueous Solubility LowHighPrevents aggregation-based false positives in SPR/NMR.

FBDD Workflow Integration

Integrating this fragment into a screening cascade requires careful formatting and biophysical validation. The workflow below outlines the standard progression from library inclusion to lead generation.

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) Screen Primary Screening (SPR / NMR) Lib->Screen Struct Structural Validation (X-ray Crystallography) Screen->Struct Evol Fragment Evolution (Cross-Coupling) Struct->Evol Lead Lead Compound (Optimized PK/PD) Evol->Lead

Figure 1: Standard Fragment-Based Drug Discovery (FBDD) screening cascade.

Protocol 1: Library Formatting and Solubility Validation

Causality: Fragments must be stored at high concentrations. While oxetanes are remarkably stable under basic and neutral conditions, they can undergo ring-opening in highly acidic environments. Proper storage in anhydrous DMSO is critical [3].

  • Stock Preparation: Dissolve 2-(3-Bromophenyl)-2-methyloxetane in anhydrous, LC-MS grade DMSO to a final concentration of 100 mM. Store in acoustic-compatible microplates (e.g., Echo® plates) at -20°C under an argon atmosphere.

  • Aqueous Tolerance Testing (Nephelometry):

    • Dispense 1 µL of the 100 mM stock into 99 µL of standard assay buffer (e.g., PBS, pH 7.4) to create a 1 mM test solution (1% DMSO).

    • Incubate at room temperature for 2 hours.

    • Measure light scattering via nephelometry. A lack of scattering confirms the fragment does not form colloidal aggregates, validating it for biophysical assays.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Because fragment affinities are typically weak ( Kd​ in the 100 µM to 1 mM range), SPR requires high fragment concentrations. This necessitates high DMSO concentrations (up to 5%) in the running buffer, which causes bulk refractive index shifts. A rigorous DMSO calibration curve is a self-validating requirement to ensure signal authenticity.

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 2000–3000 Response Units (RU) is achieved. Leave one flow cell blank as a reference.

  • DMSO Calibration: Prepare a series of buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across all flow cells to create a solvent correction curve, isolating the true binding signal from bulk solvent effects.

  • Fragment Injection:

    • Dilute the fragment to a top concentration of 1 mM in running buffer (matched to 5% DMSO).

    • Perform a 5-point, 2-fold serial dilution.

    • Inject at a high flow rate (50 µL/min) for 30 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.

    • Data Validation: A true hit will display rapid "square-wave" kinetics (fast on/fast off) and a dose-dependent steady-state response.

Fragment Evolution and Synthetic Workflows

Once 2-(3-Bromophenyl)-2-methyloxetane is validated as a hit (ideally supported by X-ray co-crystallography), the 3-bromo substituent serves as the primary vector for fragment growing. The electron-withdrawing nature of the oxetane ring slightly activates the meta-position, making the aryl bromide an excellent substrate for palladium-catalyzed cross-coupling.

Synthetic_Divergence Core 2-(3-Bromophenyl)-2-methyloxetane (Core Fragment) Suz Suzuki-Miyaura Coupling (Pd) Core->Suz Buch Buchwald-Hartwig Amination (Pd) Core->Buch Sono Sonogashira Coupling (Pd/Cu) Core->Sono Prod1 Biaryl Derivatives (Hydrophobic Pocket Binding) Suz->Prod1 Prod2 Aniline Derivatives (H-Bond Donors) Buch->Prod2 Prod3 Alkyne Derivatives (Rigid Linkers) Sono->Prod3

Figure 2: Synthetic divergence pathways leveraging the 3-bromo vector for fragment evolution.

Protocol 3: Fragment Growing via Suzuki-Miyaura Coupling

Causality: Suzuki-Miyaura coupling is chosen for its high functional group tolerance and mild basic conditions, which preserve the integrity of the potentially acid-sensitive oxetane ring.

  • Reagent Setup: In an oven-dried, argon-purged reaction vial, combine 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv), a selected arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses undesired β -hydride elimination and accelerates reductive elimination.

  • Solvent & Execution: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Seal the vial and heat at 80°C for 12 hours. Note: Do not exceed 100°C to prevent thermal degradation of the oxetane.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm the structure of the elaborated fragment via 1H -NMR, 13C -NMR, and HRMS. The intact oxetane ring will present characteristic diastereotopic proton signals in the 1H -NMR spectrum (typically multiplets between 4.0–5.0 ppm).

Conclusion

The strategic incorporation of 2-(3-Bromophenyl)-2-methyloxetane into FBDD libraries provides medicinal chemists with a highly soluble, 3-dimensional starting point that actively resists metabolic degradation. By leveraging its pre-installed synthetic handles and favorable physicochemical profile, researchers can rapidly evolve weak-affinity hits into potent, drug-like lead compounds.

References

  • Morgan KF, Hollingsworth IA, Bull JA. "2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening: synthesis and strategies for functionalisation.
  • Wuitschik G, Carreira EM, Wagner B, et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.
  • "Applications of oxetanes in drug discovery and medicinal chemistry.
  • "Oxetanes in Drug Discovery Campaigns.
Method

Topic: Lithiation and Electrophilic Trapping of 2-(3-Bromophenyl)-2-methyloxetane

An Application Note and Comprehensive Protocol for Researchers Abstract This document provides a detailed guide for the efficient lithiation of 2-(3-bromophenyl)-2-methyloxetane via halogen-metal exchange and the subsequ...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract

This document provides a detailed guide for the efficient lithiation of 2-(3-bromophenyl)-2-methyloxetane via halogen-metal exchange and the subsequent trapping of the resulting aryllithium intermediate with various electrophiles. Oxetane-containing molecules are of high value in medicinal chemistry, acting as versatile building blocks and bioisosteres. This protocol emphasizes safety, mechanistic understanding, and practical execution for researchers in organic synthesis and drug development. We detail the underlying chemical principles, provide a robust step-by-step experimental procedure, and offer insights into handling the highly reactive organolithium species involved.

Introduction: The Strategic Value of Functionalized Oxetanes

The oxetane ring is a highly sought-after motif in modern drug discovery.[1][2] Its incorporation into small molecules can significantly improve physicochemical properties such as solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional vector for exploring chemical space. The targeted functionalization of aryl-substituted oxetanes allows for the generation of diverse compound libraries for screening and lead optimization.

The reaction detailed herein—the transformation of a readily available brominated aryl oxetane into a versatile aryllithium nucleophile—provides a powerful and direct route to novel 3-substituted phenyl oxetane derivatives. This method circumvents more complex multi-step syntheses and offers a convergent approach to a wide array of target molecules.

Mechanistic Rationale: Halogen-Metal Exchange vs. Directed Ortho-Metalation

The generation of an aryllithium species from an aryl halide can, in principle, proceed through two primary pathways: directed ortho-metalation (DoM) via C-H activation, or halogen-metal exchange.

  • Directed Ortho-Metalation (DoM): This pathway involves the deprotonation of an aromatic C-H bond ortho (adjacent) to a directing metalation group (DMG).[3] The DMG, typically a Lewis basic functional group, coordinates to the lithium atom of the organolithium base, delivering it to the proximal C-H bond and lowering the activation energy for deprotonation.[3]

  • Halogen-Metal Exchange: This is an equilibrium process where the lithium from an organolithium reagent (e.g., n-BuLi) exchanges with a halogen atom (typically Br or I) on an aromatic ring.[4][5] The equilibrium is driven by the formation of the more stable organolithium species. Aryllithiums are generally more stable than alkyllithiums, pushing the reaction forward.

For the substrate 2-(3-bromophenyl)-2-methyloxetane , halogen-metal exchange is the overwhelmingly favored pathway. The oxetane oxygen is a relatively weak DMG, and the bromine atom is located at the meta position, precluding an efficient DoM at the desired site. The lithium-bromine exchange is an exceptionally fast reaction, even at cryogenic temperatures (-78 °C), making it the method of choice for generating the 2-(3-lithiated-phenyl)-2-methyloxetane intermediate.[5][6]

Critical Safety Protocols for Handling Organolithium Reagents

WARNING: n-Butyllithium (n-BuLi) is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water.[7][8] All operations must be conducted by trained personnel under a strict inert atmosphere (dry argon or nitrogen) in a certified chemical fume hood.[9][10]

Mandatory Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Tightly fitting safety goggles and a full-face shield.[9][11]

  • Appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]

Emergency Preparedness:

  • Ensure immediate access to a Class D fire extinguisher (for combustible metals). Do NOT use water or CO2 extinguishers.

  • Keep a container of dry sand or powdered lime nearby to smother small spills or fires.[7]

  • Know the location of the nearest safety shower and eyewash station.[7]

  • Never work alone. A second person trained in the procedure must be present.[7]

Experimental Protocol: General Procedure

This protocol provides a robust method for the lithiation and subsequent trapping with a generic electrophile.

Reagents and Equipment
  • Starting Material: 2-(3-Bromophenyl)-2-methyloxetane

  • Lithiating Agent: n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

  • Solvent: Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

  • Electrophile: Aldehyde, ketone, CO₂, TMSCl, etc. (≥98% purity, anhydrous where necessary)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Equipment:

    • Oven-dried (≥120 °C) or flame-dried round-bottom flasks with rubber septa.[12]

    • Inert gas line (Argon or Nitrogen) with a bubbler.

    • Magnetic stirrer and stir bars.

    • Gas-tight syringes and needles.

    • Low-temperature thermometer.

    • Dry ice/acetone bath (-78 °C).

Step-by-Step Lithiation and Trapping Workflow

The entire process, from setup to the addition of the electrophile, must be performed under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A 1. Assemble Oven-Dried Glassware B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Substrate & Anhydrous THF B->C D 4. Cool to -78 °C (Dry Ice/Acetone) C->D E 5. Add n-BuLi Dropwise (via Syringe) D->E F 6. Stir for 30-60 min @ -78 °C (Halogen-Metal Exchange) E->F G 7. Add Electrophile Solution @ -78 °C F->G H 8. Stir for 1-2 hours @ -78 °C G->H I 9. Quench with sat. aq. NH₄Cl H->I J 10. Warm to RT & Extract I->J K 11. Dry, Filter & Concentrate J->K L 12. Purify (e.g., Chromatography) K->L

Caption: Experimental workflow for lithiation and electrophilic trapping.

  • System Preparation: Assemble a multi-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, while hot from the oven. Allow the system to cool to room temperature under a positive pressure of argon or nitrogen.[12]

  • Reaction Setup: Through the septum, add 2-(3-bromophenyl)-2-methyloxetane (1.0 eq.) and anhydrous THF (to make a ~0.1 M solution) via syringe.

  • Cooling: Immerse the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30 to 60 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Add a solution of the chosen electrophile (1.1 eq.) in a small amount of anhydrous THF dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.

  • Reaction Completion: Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the aryllithium intermediate. The reaction can then be allowed to slowly warm to room temperature.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data and Expected Outcomes

The aryllithium intermediate is a powerful nucleophile that reacts with a wide range of electrophiles.[13] The table below summarizes potential transformations relevant to drug discovery programs.

Electrophile ClassSpecific ExampleExpected Product Functional Group
Aldehydes / KetonesBenzaldehydeSecondary Alcohol / Carbinol
Carbon DioxideDry Ice (solid CO₂)Carboxylic Acid
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silylated Arene
Alkyl HalidesIodomethaneMethylated Arene
AmidesN,N-Dimethylformamide (DMF)Aldehyde (after acidic workup)
BoratesTrimethyl borateBoronic Acid (after hydrolysis)

Troubleshooting and Field Insights

  • Low or No Yield: The most common cause is the presence of moisture or oxygen, which rapidly quenches the organolithium reagent. Ensure all glassware is scrupulously dried and the system is leak-free under a positive inert gas pressure.[12] The quality of the n-BuLi is also critical; it should be titrated periodically to determine its exact molarity.

  • Side Reactions: If the reaction is allowed to warm prematurely, the highly reactive aryllithium can potentially react with the THF solvent.[8] Maintaining cryogenic temperatures until the electrophilic quench is complete is essential.

  • Formation of Biphenyls: Homocoupling to form biphenyl derivatives can occur, especially in the presence of trace transition metals or oxygen. This is minimized by maintaining a strict inert atmosphere and using clean glassware.

  • Incomplete Reaction: If the halogen-metal exchange is incomplete, try using a more reactive alkyllithium like sec-butyllithium or tert-butyllithium, though these are even more hazardous.[5] Alternatively, increasing the reaction time or adding a slight excess of the lithiating agent may be beneficial.

Conclusion

The halogen-metal exchange of 2-(3-bromophenyl)-2-methyloxetane provides a reliable and high-yielding pathway to a versatile aryllithium intermediate. This synthetic tool enables the direct and efficient introduction of a wide variety of functional groups, creating valuable, novel building blocks for pharmaceutical and materials science research. Adherence to strict safety protocols and anhydrous reaction techniques is paramount for success and safety.

References

  • Environmental Health and Safety, University of California, Santa Barbara. STANDARD OPERATING PROCEDURE n-Butyllithium.[Link]

  • Myers, A. Directed (ortho) Metallation.[Link]

  • Daugulis, O., et al. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. The Journal of Organic Chemistry. [Link]

  • Reich, H. J. Organolithium Reagents. Organic Chemistry Data. [Link]

  • Amar Equipment. (2024). Lithiation in Flow: n-Butyl Lithiation and electrophile addition.[Link]

  • University of Georgia Office of Research. n-Butyllithium-109-72-8.docx.[Link]

  • Safety Engineering. (2024). Safety Protocol for Handling n-Butyl Lithium. YouTube. [Link]

  • Wikipedia. Organolithium reagent.[Link]

  • Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Vapourtec. Lithiation | Organolithium Reagents | Chemical Processes.[Link]

  • Daugulis, O., et al. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ACS Publications. [Link]

  • Lu, S., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]

  • Couty, F., et al. (2012). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • Nagaki, A., & Yoshida, J. (2016). Trapping of Transient Organolithium Compounds. Kobe University. [Link]

  • Wikipedia. n-Butyllithium.[Link]

  • Daugulis, O., et al. (2009). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate. [Link]

  • Hay, J. V., & Harris, T. M. DIRECTED LITHIATION OF AROMATIC COMPOUNDS. Organic Syntheses. [Link]

  • Yoshida, J., et al. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journal of Organic Chemistry. [Link]

  • Degennaro, L., et al. (2016). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. De Gruyter. [Link]

  • Daugulis, O., et al. (2009). In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. PubMed. [Link]

  • Capriati, V., & Mongin, F. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

  • Schwindeman, J. A., et al. Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, Princeton University. [Link]

Sources

Application

Grignard reagent formation from 2-(3-Bromophenyl)-2-methyloxetane

Application Note: Synthesis and Handling of[3-(2-Methyloxetan-2-yl)phenyl]magnesium Bromide Introduction & Mechanistic Rationale The four-membered oxetane ring presents a unique juxtaposition in synthetic chemistry: it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Handling of[3-(2-Methyloxetan-2-yl)phenyl]magnesium Bromide

Introduction & Mechanistic Rationale

The four-membered oxetane ring presents a unique juxtaposition in synthetic chemistry: it is a strained cyclic ether, yet it exhibits remarkable chemical stability under highly basic and nucleophilic conditions compared to its three-membered counterpart, ethylene oxide[1]. The lower angle strain in oxetane (~88° vs ~60° in epoxides) significantly increases the activation energy required for nucleophilic ring-opening (2)[2]. Consequently, oxetane rings remain intact during the formation and subsequent reactions of Grignard reagents, provided strong Lewis acids (e.g., FeCl3) or prolonged excessive heating are avoided (1)[1].

In modern drug discovery, oxetanes are increasingly prevalent as stable bioisosteres for carbonyls and gem-dimethyl groups, improving aqueous solubility and metabolic stability (3)[3]. The synthesis of complex APIs often requires the generation of reactive organometallic intermediates from oxetane-containing building blocks (4)[4]. For 2-(3-bromophenyl)-2-methyloxetane, the meta-substitution pattern isolates the oxetane oxygen from the nucleophilic carbon center, preventing intramolecular coordination that could otherwise facilitate premature degradation. The Grignard reagent formation proceeds via a Single Electron Transfer (SET) mechanism at the C–Br bond, leaving the sp3-hybridized oxetane completely unperturbed.

Chemical Properties & Stability Profile

To ensure high-fidelity execution, the physicochemical constraints of the substrate and the generated organometallic species must dictate the experimental setup.

Table 1: Physicochemical and Reactivity Profile

ParameterValue / DescriptionCausal Impact on Workflow
Precursor 2-(3-Bromophenyl)-2-methyloxetaneStable liquid/solid; requires rigorous anhydrous handling prior to use.
Target Intermediate [3-(2-Methyloxetan-2-yl)phenyl]MgBrHighly moisture-sensitive; stable in ethereal solvents at ≤ 25 °C.
Ring Strain (Oxetane) Angle ~88° (Lower than Epoxides)Prevents spontaneous nucleophilic ring-opening by the basic Grignard[2].
Solvent Dependency THF or 2-MeTHFEthereal solvents stabilize the electrophilic Mg complex via oxygen coordination.
Degradation Pathway Lewis Acid-catalyzed ring openingMgBr₂ (byproduct) is a weak Lewis acid; temperatures > 40 °C accelerate degradation[1].

Mechanistic Workflow Diagram

G Start 2-(3-Bromophenyl)-2-methyloxetane + Mg(0) SET1 Single Electron Transfer (SET) Formation of Radical Anion Start->SET1 Initiation (I2 / DIBAL-H) Radical Aryl Radical + Bromide + Mg(I) SET1->Radical C-Br Cleavage Insertion Mg(I) Recombination C-Mg Bond Formation Radical->Insertion Rapid Grignard [3-(2-Methyloxetan-2-yl)phenyl]magnesium bromide (Stable Oxetane Ring) Insertion->Grignard THF, 25°C SideReaction Ring Opening / Degradation (Avoided by T < 40°C) Grignard->SideReaction Excessive Heat / Lewis Acids

Mechanistic pathway of SET Grignard formation highlighting oxetane stability.

Experimental Protocol: A Self-Validating System

To guarantee reproducibility, this protocol is designed as a self-validating system. Each critical phase relies on specific visual or thermal feedback to confirm causality before proceeding.

Reagents & Equipment:

  • 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv, dried over 3Å molecular sieves).

  • Magnesium turnings (1.2 equiv, mechanically activated).

  • Anhydrous THF (<10 ppm H₂O).

  • Iodine (I₂) or 1,2-dibromoethane (0.02 equiv) as an initiator.

  • 3-neck oven-dried round-bottom flask with a reflux condenser, internal thermocouple, and argon inlet.

Step-by-Step Methodology:

  • System Purging & Mg Activation: Add Mg turnings to the flask. Flame-dry under high vacuum, then backfill with Argon (repeat 3x).

    • Causality: Removes surface moisture and native MgO layers that inhibit the initial Single Electron Transfer (SET).

  • Initiation Phase: Add enough anhydrous THF to just cover the Mg turnings. Add a single crystal of I₂. The solution will turn pale brown.

    • Validation Checkpoint 1: Stir for 5 minutes. The fading of the brown color to colorless indicates the formation of MgI₂ and the successful activation of the Mg surface.

  • Substrate Addition: Dilute the 2-(3-bromophenyl)-2-methyloxetane in anhydrous THF to prepare a 1.0 M solution. Add 5% of this solution to the Mg suspension.

  • Thermal Validation: Monitor the internal thermocouple.

    • Validation Checkpoint 2: A spontaneous temperature rise of 2–5 °C confirms Grignard initiation. Caution: Do not proceed until this exotherm is observed. Uninitiated accumulation of the aryl bromide can lead to a dangerous thermal runaway.

  • Controlled Feed: Once initiated, add the remaining aryl bromide solution dropwise over 45 minutes. Maintain the internal temperature between 25 °C and 35 °C using a ambient water bath.

    • Causality: Temperatures > 40 °C risk slow Lewis-acid promoted ring-opening of the oxetane by the generated MgBr₂ salts[1].

  • Maturation: Stir the dark, slightly turbid solution for an additional 1 hour at room temperature until the majority of the Mg turnings are consumed.

Analytical Validation (Titration)

Grignard formation is rarely 100% quantitative due to minor Wurtz coupling side-reactions. The active concentration must be titrated prior to downstream coupling.

  • Dissolve an accurately weighed amount of salicylaldehyde phenylhydrazone (approx. 100 mg) in 5 mL of anhydrous THF.

  • Titrate the Grignard reagent dropwise into the solution using a gas-tight syringe.

  • Validation Checkpoint 3: The first equivalent of Grignard deprotonates the phenol (solution remains colorless). The exact moment the second equivalent begins to deprotonate the hydrazone nitrogen, a vibrant orange dianion is formed. This sharp colorimetric transition validates the exact molarity of the active organometallic species.

Troubleshooting & Causal Insights

  • Issue: Reaction fails to initiate (No exotherm / color change).

    • Cause: High water content in THF or severely passivated Mg.

    • Solution: Add 1 mol% of DIBAL-H or 1,2-dibromoethane. 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, continuously exposing fresh, highly reactive Mg(0) surfaces.

  • Issue: Low yield of downstream product / presence of primary alcohols.

    • Cause: Unwanted oxetane ring-opening.

    • Solution: Ensure the reaction temperature never exceeds 40 °C. If utilizing flow chemistry, residence times can be strictly controlled to prevent degradation of the organometallic intermediate (5)[5].

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
  • Problem 61: Grignard reagents react with oxetane (Ring Strain Analysis) | Vaia.
  • Synthetic oxetanes in drug discovery: where are we in 2025? | Taylor & Francis.
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective | PMC / NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxetane ring opening during cross-coupling of 2-(3-Bromophenyl)-2-methyloxetane

Welcome to the technical support resource for researchers utilizing oxetane-containing building blocks. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the cross-coupling of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing oxetane-containing building blocks. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the cross-coupling of 2-(3-Bromophenyl)-2-methyloxetane, a substrate where the desired C-C or C-N bond formation is in direct competition with the undesired ring-opening of the strained oxetane moiety. Our goal is to help you maximize your yield of the coupled product while preserving the integrity of this valuable structural motif.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the oxetane ring under typical cross-coupling conditions.

Q1: Why is the oxetane ring in my substrate prone to opening during the cross-coupling reaction?

The susceptibility of the oxetane ring to decomposition stems from a combination of factors inherent to its structure and the conditions of the reaction:

  • Inherent Ring Strain: The four-membered oxetane ring possesses significant angle strain (approximately 107 kJ/mol), making it thermodynamically inclined to open.[1] While more stable than a three-membered epoxide, it is far less stable than a five-membered tetrahydrofuran (THF) ring.[2]

  • Lewis and Brønsted Acidity: The oxetane oxygen is a Lewis base. It can be protonated by Brønsted acids (even trace amounts of water or acidic impurities) or coordinate to Lewis acids.[2] This "activation" makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack, leading to cleavage.[1][3] Palladium species themselves can act as Lewis acids, potentially coordinating to the oxetane and facilitating ring-opening.[4][5]

  • High Temperatures: Many standard cross-coupling protocols require elevated temperatures (80-110 °C) to achieve efficient catalytic turnover.[6] High thermal energy can be sufficient to overcome the activation barrier for ring-opening or decomposition, especially when other activating species are present.[1][2]

Q2: How does the specific substitution pattern of 2-(3-Bromophenyl)-2-methyloxetane affect its stability?

Stability is heavily influenced by the substitution pattern on the oxetane ring. The most stable configuration is typically a 3,3-disubstituted oxetane, where bulky groups sterically hinder the approach of a nucleophile to the C-O antibonding orbitals.[1][3]

Your substrate, being substituted at the C2 position, lacks this specific steric protection at the C4 methylene group. However, the presence of a methyl and an aryl group at C2 provides some steric bulk, which offers more stability than an unsubstituted oxetane. Nonetheless, it remains more vulnerable to ring-opening than a 3,3-disubstituted analogue under harsh conditions.

Q3: Are certain cross-coupling reactions inherently "harsher" on the oxetane ring than others?

Yes, the risk profile varies with the specific reaction type, primarily due to the nature of the base and the typical temperatures required.

  • Buchwald-Hartwig Amination: Often employs very strong bases like sodium tert-butoxide (NaOtBu) and high temperatures.[7] This combination presents a significant risk. The strong base can promote side reactions, and the heat can cause thermal decomposition.[6]

  • Suzuki-Miyaura Coupling: Can be performed under a wider range of conditions. While some protocols use strong bases, many successful couplings are achieved with milder inorganic bases like K₃PO₄ or K₂CO₃ in aqueous mixtures.[8][9] These milder conditions are generally more compatible with the oxetane ring. However, even mild basic conditions have been shown to facilitate intramolecular oxetane ring-opening in certain contexts.[10]

  • Sonogashira Coupling: Typically requires an amine base and often a copper(I) co-catalyst.[11][12] The conditions are often milder than for Buchwald-Hartwig reactions, but the presence of multiple catalytic species introduces more variables that could potentially interact with the oxetane. Copper-free variants may offer a safer alternative.[13]

Troubleshooting Guide: Preserving the Oxetane Core

This guide provides a systematic approach to diagnosing and solving common issues encountered during the cross-coupling of 2-(3-Bromophenyl)-2-methyloxetane.

Problem: Low yield of the desired coupled product, with significant formation of ring-opened byproducts (e.g., 1,3-diols or their derivatives identified by MS).

This is the most common failure mode. The root cause is that the rate of ring-opening is competitive with or faster than the rate of cross-coupling. Your primary goal is to accelerate the desired catalytic cycle while suppressing the decomposition pathway.

Logical Troubleshooting Flow

G start Low Yield & Ring Opening Observed temp Is Reaction Temp > 80 °C? start->temp base Is Base Strong? (e.g., NaOtBu, LHMDS) temp->base No sol_temp_high Action: Lower Temperature Target < 70 °C temp->sol_temp_high Yes catalyst Is Catalyst Conversion Sluggish at Lower Temp? base->catalyst No sol_base Action: Switch to Weaker Base (K3PO4, Cs2CO3, K2CO3) base->sol_base Yes sol_temp_low Action: Screen High-Activity Catalyst/Ligand System catalyst->sol_temp_low Yes sol_reagents Final Check: Ensure Anhydrous/Inert Conditions. Use High-Purity Reagents. catalyst->sol_reagents No sol_temp_high->catalyst sol_temp_low->sol_reagents sol_base->catalyst

Caption: Troubleshooting flowchart for oxetane ring-opening.

Detailed Corrective Actions

1. Re-evaluate Reaction Temperature

  • Causality: High temperature is a primary driver of oxetane decomposition.[1] The most effective initial step is to reduce the thermal stress on the molecule.

  • Solution: Aim to run the reaction at the lowest possible temperature that still permits catalytic activity. A target of ≤ 70 °C is a good starting point. If your current system is inactive at this temperature, you must optimize the catalyst system, not increase the heat.

2. Optimize the Base

  • Causality: Strong organic bases (NaOtBu, LHMDS) can promote undesired side reactions, including elimination or direct attack on the substrate.[6] While oxetanes are generally stable to bases, the combination of a powerful base and elevated temperature can be detrimental.

  • Solution: Screen a panel of weaker, inorganic bases.

    • K₃PO₄ (Tripotassium Phosphate): An excellent and often effective choice for sensitive substrates.

    • Cs₂CO₃ (Cesium Carbonate): Its high solubility in organic solvents can be advantageous.

    • K₂CO₃ (Potassium Carbonate): A milder and cost-effective option, particularly for Suzuki couplings.

3. Enhance Catalyst Activity for Low-Temperature Coupling

  • Causality: To successfully lower the reaction temperature, you need a catalyst system that is highly active. The rate of reductive elimination or oxidative addition must be fast enough to outcompete decomposition at a lower temperature. This is almost entirely dependent on the choice of ligand and palladium source.

  • Solution: Ligand & Precatalyst Selection

    • Use Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 type) are designed to efficiently generate the active, monoligated Pd(0) species, which is crucial for high reactivity.[9] They are often superior to using separate sources like Pd(OAc)₂ or Pd₂(dba)₃.

    • Screen Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions, ligands from the biarylphosphine class are state-of-the-art. Their steric bulk and electron-donating ability facilitate the key steps of oxidative addition and reductive elimination, enabling catalysis at lower temperatures.[6][14]

      • Recommended Ligands for Screening: SPhos, XPhos, RuPhos.

4. Ensure Rigorously Inert and Anhydrous Conditions

  • Causality: Water and oxygen are detrimental. Water can hydrolyze reagents and is a source of protons that can initiate acid-catalyzed ring-opening.[2] Oxygen deactivates the Pd(0) catalyst, leading to sluggish reactions that may then require higher temperatures to proceed.[9]

  • Solution:

    • Use a glovebox for reagent preparation.

    • Use solvents from a solvent purification system or freshly distilled/degassed solvents.

    • Ensure all reagents are anhydrous and stored properly.[9]

Key Reaction Pathways: Desired vs. Undesired

Understanding the competing catalytic cycles is crucial for rational optimization.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Ring-Opening Pathway A Ar(Ox)-Br C Ar(Ox)-Pd(II)(L)-Br A->C Oxidative Addition B Pd(0)L B->C E Ar(Ox)-Pd(II)(L)-Nu C->E Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) D Nu-M D->E E->B F Ar(Ox)-Nu E->F Reductive Elimination G Ar(Ox)-Br I Activated Oxetane Complex G->I H H+ or Lewis Acid (e.g., Pd(II)) H->I Activation K Ring-Opened Products I->K Nucleophilic Attack J Nucleophile (H2O, OH-, Base) J->K

Caption: Competing reaction pathways for cross-coupling vs. ring-opening.

Optimized Starting Protocols

The following protocols are designed as robust starting points that prioritize the stability of the oxetane ring.

Protocol 1: General Setup for Inert Atmosphere Reactions
  • Vessel Preparation: Add an appropriately sized magnetic stir bar to a reaction vial or flask. Dry the vessel in an oven at >100 °C for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (in a glovebox): To the dried vessel, add 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv), the palladium precatalyst (see specific protocols for loading), the phosphine ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Nucleophile Addition: Add the coupling partner (e.g., boronic acid for Suzuki, 1.2 equiv; or amine for Buchwald-Hartwig, 1.2 equiv).

  • Reaction: Seal the vessel tightly with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated aluminum heating block set to the desired temperature (e.g., 70 °C ).

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots.

Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This protocol is designed for coupling with an arylboronic acid.

ParameterRecommended ConditionRationale
Substrate 2-(3-Bromophenyl)-2-methyloxetane1.0 equiv
Nucleophile Arylboronic Acid or Ester1.2 - 1.5 equiv
Pd Source SPhos Pd G32 mol %
Base K₃PO₄ (finely ground)2.0 - 3.0 equiv
Solvent Toluene/Water (10:1 ratio)Degassed separately before mixing.[9]
Temperature 70 °C Balances reactivity with stability.
Concentration 0.1 MA standard starting concentration.
Protocol 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine. It avoids the use of NaOtBu.

ParameterRecommended ConditionRationale
Substrate 2-(3-Bromophenyl)-2-methyloxetane1.0 equiv
Nucleophile Primary or Secondary Amine1.2 equiv
Pd Source RuPhos Pd G32 mol %
Base K₃PO₄ (finely ground)2.0 equiv
Solvent Toluene or CPME (anhydrous)Degassed.[15]
Temperature 75 °C Start low and increase to 80-85°C only if necessary.
Concentration 0.1 MA standard starting concentration.
References
  • Zhang, L., Wang, W., et al. (2025). Enantioconvergent Cross-Electrophile Coupling of 2-Aryloxetanes with Aryl and Vinyl Halides, or Anhydrides. ACS Catalysis.
  • Zhang, L., Wang, W., et al. (2025). Enantioconvergent Cross-Electrophile Coupling of 2-Aryloxetanes with Aryl and Vinyl Halides, or Anhydrides. ACS Publications.
  • Wuitschik, G., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.
  • BenchChem. (2025). preventing decomposition of oxetane ring during synthesis. BenchChem.
  • BenchChem. (n.d.). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem.
  • BenchChem. (n.d.). A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. BenchChem.
  • ScholarWorks. (n.d.). Cross-Electrophile Coupling of Oxetanes. ScholarWorks.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • DeRatt, L. G., et al. (2020). Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems. Organic Letters.
  • Lautens, M., et al. (2016). Palladium-catalyzed ring-opening reactions of cyclopropanated 7-oxabenzonorbornadiene with alcohols. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Lautens, M., et al. (n.d.). Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[16][16][17]hepta-2,5-diene-2,3-dicarboxylates. PMC. Available at:

  • Leadbeater, N. E., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Zhang, L., & Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society.
  • Organ, M. G., et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Bromophenyl)-2-methyloxetane Workflows

Welcome to the Advanced Troubleshooting Guide for 2-(3-Bromophenyl)-2-methyloxetane . As a Senior Application Scientist, I frequently see researchers encounter unexpected bottlenecks with this specific building block. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-(3-Bromophenyl)-2-methyloxetane . As a Senior Application Scientist, I frequently see researchers encounter unexpected bottlenecks with this specific building block. This molecule presents a fascinating dual-reactivity profile: an aryl bromide primed for palladium-catalyzed cross-coupling, and an oxetane ring that acts as a highly sterically hindered quaternary center.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating methodologies to overcome steric hindrance in your workflows.

PART 1: Palladium-Catalyzed Cross-Coupling (Aryl Bromide Reactivity)

FAQ 1: Why are my Suzuki-Miyaura yields exceptionally low when coupling this molecule with bulky boronic acids?

The Mechanistic Cause: The issue lies in the steric microenvironment during the transmetalation step. While the bromine is situated at the meta position relative to the oxetane ring, the 2-methyloxetan-2-yl group is a bulky, rigid quaternary center. When you attempt to couple this with an ortho-substituted or bulky boronic acid using excessively large ligands (like XPhos or tBuXPhos), the steric clash between the ligand, the meta-oxetane group, and the incoming boronic acid prevents the formation of the critical Pd(II) intermediate.

The Solution: You must balance the electron-rich nature required for oxidative addition with a smaller steric profile to allow transmetalation. Switching from XPhos to slightly less sterically demanding dialkylbiarylphosphine ligands, such as SPhos or RuPhos , allows the catalytic cycle to proceed smoothly [1].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Accelerated by e- rich L) Pd0->OxAdd Ar-Br TransMet Transmetalation STERIC BOTTLENECK (Clash: Ligand vs. Oxetane) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Overcoming Hindrance (Use SPhos) RedElim->Pd0 Biaryl Product

Figure 1: Palladium catalytic cycle highlighting the transmetalation steric bottleneck caused by the bulky meta-oxetane substituent.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Hindered Meta-Oxetane Aryl Bromides

This protocol utilizes a biphasic system to enhance base solubility and accelerate transmetalation, a self-validating approach to ensure the boronic acid is fully activated.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv, 1.0 mmol), your chosen bulky arylboronic acid (1.3 equiv), Pd2​(dba)3​ (2 mol%), and SPhos (8 mol%).

  • Base Addition: Add anhydrous K3​PO4​ (2.5 equiv). Causality note: K3​PO4​ is preferred over Na2​CO3​ because the highly oxophilic potassium ion better facilitates the formation of the reactive boronate complex.

  • Solvent & Degassing: Add a degassed mixture of Toluene/ H2​O (10:1, 0.2 M). Freeze-pump-thaw the mixture three times. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand.

  • Reaction Execution: Heat the mixture to 80 °C.

  • Self-Validation Check: After 2 hours, sample the organic layer for LC-MS. You should observe the consumption of the aryl bromide. If protodeboronation of the boronic acid is observed (a common side reaction with bulky phosphines [2]), spike the reaction with an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

PART 2: Regioselective Ring-Opening of the Oxetane Core

FAQ 2: I need to functionalize the oxetane ring, but nucleophilic attack fails or gives the wrong regioisomer. How do I force opening at the C2 position?

The Mechanistic Cause: The C2 position of 2-(3-Bromophenyl)-2-methyloxetane is a fully substituted quaternary center (bonded to oxygen, a methyl group, an aryl group, and the C3 methylene). Standard SN​2 nucleophilic attack at this position is virtually impossible due to severe steric repulsion. Under basic or neutral conditions, nucleophiles will exclusively attack the less hindered C4 position, or the reaction will simply fail [3].

The Solution: To functionalize the C2 position, you must shift the reaction mechanism from SN​2 to an SN​1 -like pathway. By utilizing a bulky, highly electrophilic Lewis acid such as Tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ) , you selectively coordinate the oxetane oxygen. This triggers the cleavage of the C2–O bond, generating a partial tertiary/benzylic carbocation. The extreme bulk of B(C6​F5​)3​ prevents it from coordinating multiple oxetane molecules simultaneously, thereby suppressing unwanted polymerization [4].

G Start 2-(3-Bromophenyl)-2-methyloxetane LA Lewis Acid Activation (B(C6F5)3) Start->LA Path1 SN1-like Pathway (Carbocation at C2) LA->Path1 Benzylic Stabilization Path2 SN2-like Pathway (Sterically blocked at C2) LA->Path2 Uncatalyzed / Basic Nu- Prod1 C2-Nucleophilic Attack (Desired Regioisomer) Path1->Prod1 Prod2 C4-Nucleophilic Attack (Undesired/Trace) Path2->Prod2

Figure 2: Regioselective pathways for oxetane ring-opening based on Lewis acid activation.

Protocol 2: Lewis Acid-Mediated Regioselective Ring-Opening at C2

This protocol uses soft carbon nucleophiles (e.g., allyltrimethylsilane) to trap the transient C2 carbocation.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Absolute anhydrous conditions are critical; trace water will irreversibly quench the Lewis acid.

  • Catalyst Loading: Dissolve B(C6​F5​)3​ (5 mol%) and allyltrimethylsilane (1.5 equiv) in strictly anhydrous Dichloromethane (DCM) at -78 °C.

  • Slow Addition (Critical Step): Dissolve 2-(3-Bromophenyl)-2-methyloxetane (1.0 equiv) in anhydrous DCM. Add this solution to the reaction flask dropwise via a syringe pump over 1 hour.

    • Causality note: Keeping the steady-state concentration of the unreacted oxetane low prevents the newly formed primary alcohol product from acting as a nucleophile and attacking another activated oxetane, which would lead to dimerization.

  • Reaction Progression: Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in wet ether and spot on a TLC plate. The disappearance of the oxetane starting material (which typically has an Rf​ of ~0.4 in 10% EtOAc/Hexanes) confirms complete activation.

  • Quench & Workup: Quench the reaction at -20 °C by adding Triethylamine (1.0 equiv) to neutralize the Lewis acid complex. Warm to room temperature, concentrate under reduced pressure, and purify via column chromatography.

PART 3: Quantitative Data & Troubleshooting Matrices

To assist in rapid decision-making at the bench, utilize the following empirical data matrices for ligand and Lewis acid selection.

Table 1: Ligand Selection Matrix for Cross-Coupling of 2-(3-Bromophenyl)-2-methyloxetane
LigandSteric Bulk (Cone Angle/Volume)Electronic ProfileExpected YieldPrimary Failure Mode
PPh3​ LowModerate< 10%Failure at oxidative addition (too slow).
XPhos Extremely HighHighly e- rich20 - 40%Steric clash during transmetalation.
SPhos HighHighly e- rich85 - 95% Optimal balance of sterics and electronics.
dppf Moderate (Bidentate)Moderate60 - 70%Slower reductive elimination.
Table 2: Lewis Acid Selection Matrix for Oxetane Ring-Opening
Lewis AcidNucleophile TypeRegioselectivity (C2 : C4)Side ReactionsRecommendation
None (Basic) Hard (Alkoxides)1 : >99NoneUse only if C4 opening is desired.
BF3​⋅OEt2​ Soft (Silanes, Thiols)80 : 20High PolymerizationAvoid for quaternary oxetanes.
Sc(OTf)3​ Soft (Alcohols, Amines)90 : 10Moderate DimerizationGood for intramolecular reactions.
B(C6​F5​)3​ Soft (Silanes, Hydrides)>95 : 5 MinimalBest for C2 quaternary functionalization.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research / National Institutes of Health (NIH) URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS) URL: [Link]

  • Title: Mild C–C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles Source: Angewandte Chemie International Edition URL: [Link]

Troubleshooting

Purification techniques and flash chromatography conditions for 2-(3-Bromophenyl)-2-methyloxetane

Technical Support Center: Purification of 2-(3-Bromophenyl)-2-methyloxetane This guide provides in-depth technical support for the purification of 2-(3-Bromophenyl)-2-methyloxetane, a common intermediate in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(3-Bromophenyl)-2-methyloxetane

This guide provides in-depth technical support for the purification of 2-(3-Bromophenyl)-2-methyloxetane, a common intermediate in medicinal chemistry and drug discovery. We address frequently encountered challenges and offer detailed protocols and troubleshooting advice tailored for researchers and drug development professionals. Our focus is on ensuring product purity while maintaining the integrity of the strained oxetane ring.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be degrading during flash chromatography on silica gel. What is the likely cause and how can I prevent it?

A1: The most probable cause is the acidic nature of standard silica gel. The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to acid-catalyzed ring-opening.[1][2] The lone pairs on the oxygen atom can be protonated by the acidic silanol groups (Si-OH) on the silica surface, initiating a nucleophilic attack by the solvent or other species, leading to decomposition.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column slurry, you can neutralize the silica by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (Et3N), typically 0.1-1% by volume. This neutralizes the acidic sites and minimizes degradation.

  • Use an Alternative Stationary Phase: If degradation persists, consider switching to a neutral or basic stationary phase.

    • Neutral Alumina: Alumina is a good alternative, but be aware that its chromatographic selectivity differs from silica. You will need to re-develop your solvent system using TLC on alumina plates.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for sensitive compounds.[3]

  • Perform a 2D TLC Stability Test: To confirm silica-induced degradation, spot your crude material on a silica TLC plate, elute in a suitable solvent system, and let the plate dry completely. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If the original spot shows a new "tail" or a new spot along the second elution axis, your compound is degrading on the silica.[3]

Q2: What is a good starting point for developing a TLC mobile phase for 2-(3-Bromophenyl)-2-methyloxetane?

A2: A standard and effective starting point is a binary system of a non-polar solvent and a moderately polar solvent.

  • Primary System: Hexanes (or Heptane) and Ethyl Acetate (EtOAc). Start with a 9:1 Hexane:EtOAc mixture (10% EtOAc).

  • Optimization: Run TLC plates with varying concentrations (e.g., 5%, 10%, 20%, 30% EtOAc in Hexane). The goal is to achieve a retention factor (Rf) of 0.20 - 0.35 for the target compound. This Rf range typically provides the best separation resolution during flash chromatography.

If you don't achieve baseline separation of your target compound from impurities, you must change the solvent selectivity. Instead of just increasing the polarity, try a different class of polar solvent.[4] For example, replace Ethyl Acetate (a hydrogen bond acceptor) with Dichloromethane (DCM, a dipole-dipole interactor) or a Hexane/Toluene mixture.

Q3: My compound is streaking badly on the TLC plate. What does this mean?

A3: Streaking can indicate several issues:

  • Acidity/Basicity: As discussed, the compound may be interacting strongly with acidic sites on the silica. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can often resolve this. Since the oxetane oxygen can be Lewis basic, residual acid in the crude mixture could cause streaking.

  • Sample Overload: You may have spotted too much material on the TLC plate. Try diluting your sample and spotting a smaller amount.

  • Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Ensure your spotting solution fully dissolves the sample. If the problem persists, consider dry loading for the column.

Q4: Should I use liquid loading or dry loading for my flash chromatography column?

A4: The choice depends on the solubility of your crude material and the desired resolution.

  • Liquid Loading: This is the fastest method. Dissolve your crude material in a minimal amount of a weak solvent (ideally the initial, non-polar mobile phase, like hexane) or a slightly stronger solvent like DCM. Injecting the sample in a strong solvent (like pure EtOAc or Methanol) will lead to band broadening and poor separation.[5][6]

  • Dry Loading (Solid Loading): This method is preferred when your compound has poor solubility in weak solvents or when you need the highest possible resolution. To dry load, dissolve your crude material in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel (typically 1-2 times the mass of the crude material), and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully loaded on top of the packed column.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a robust starting point for the purification of 2-(3-Bromophenyl)-2-methyloxetane.

Step 1: TLC Mobile Phase Development

  • Prepare several developing chambers with different solvent systems (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexanes).

  • On a silica gel TLC plate, spot the crude reaction mixture, the starting material (if available), and a co-spot (crude + starting material).

  • Develop the plates and visualize under a UV lamp (254 nm). The bromophenyl group makes the compound highly UV-active.

  • Select the solvent system that gives your target product an Rf value between 0.20 and 0.35 and shows the best separation from impurities.

Step 2: Column Packing and Sample Loading

  • Select a silica gel column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude sample mass).

  • Pack the column using a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane or 2% EtOAc in Hexane).

  • For Liquid Loading: Dissolve the crude material (~1g) in a minimal volume (~1-2 mL) of Dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the packed silica bed.

  • For Dry Loading: Adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column bed.

Step 3: Elution and Fraction Collection

  • Run the chromatography using a gradient elution profile. A gradient provides better resolution and faster elution times than an isocratic method.

  • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-(3-Bromophenyl)-2-methyloxetane.

Table 1: Example Flash Chromatography Conditions
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Sample Mass 500 mgA typical lab-scale purification.
Column Size 40 g pre-packed or equivalentProvides a good silica-to-sample ratio (~80:1) for high resolution.
Mobile Phase A n-HexaneNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc)Polar solvent.
Gradient Profile 0-2 CV: 5% B2-12 CV: 5% -> 25% B12-14 CV: 25% -> 100% B14-16 CV: 100% BStart isocratically to ensure a tight injection band, followed by a shallow gradient for separation, and a final flush to remove highly polar impurities. (CV = Column Volume)
Flow Rate 40 mL/minA standard flow rate for a 40g column, balancing speed and resolution.
Detection UV, 254 nmThe bromophenyl group provides a strong chromophore for UV detection.

Troubleshooting Guide

Use this flowchart to diagnose and solve common issues encountered during the flash chromatography purification of 2-(3-Bromophenyl)-2-methyloxetane.

G Flash Chromatography Troubleshooting Flowchart cluster_yield Low Yield Issues cluster_purity Low Purity Issues start Problem Encountered: Poor Yield or Purity check_degradation Suspect Degradation? (New spots on TLC, colored bands) start->check_degradation Low Yield check_resolution Poor Resolution? (Overlapping peaks) start->check_resolution Low Purity sol_degradation Solution: 1. Use deactivated silica (add 0.5% Et3N to eluent). 2. Switch to neutral alumina stationary phase.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAbY9r8RJYgxXwL97mkgXYrY6hCVGbi5Wyg0LWa6LE9Bm7WDP7LXMbx_msZzhAGCh4J0B_astoShRXT03P59I07AHRaTuZUVdTiDoK0Z_wCXd8lDBjVVF0X_a2KwMXfCAujGfedVibZITqHT-sPQpiJGRsl00A6QmDAM2ZsPsOBl8nO2qLBQB2necUz5eS5PAuw04GNTLLIQ%3D%3D)] 3. Run at lower temperature if possible. check_degradation->sol_degradation Yes check_elution Compound not Eluting? check_degradation->check_elution No sol_elution Solution: 1. Increase polarity of mobile phase (steeper gradient). 2. Check for precipitation on column head (crashing). 3. If crashed, switch to dry loading. check_elution->sol_elution Yes sol_resolution Solution: 1. Optimize TLC: Aim for product Rf of 0.2-0.35. 2. Run a shallower gradient. 3. Change solvent selectivity (e.g., Hex/EtOAc -> Hex/DCM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFzNDTiL8QwCvZITdQeCpcpFghqQmACb6TuhCSEFHJo_kQxEajjFJXCmOU5pbNrz-kPEAhRc9bwj6k8pGenywl8aOehrqM7sttUJ_lrHD5gpt9F5c0UpXeGVaP7xsgI_bUnu-Nz_gWpSCwAa2XFZr80bqaYyNXb6iA-_E1JYYlf3bT87izR7GQ%3D)] 4. Reduce sample load. check_resolution->sol_resolution Yes check_early Product Elutes Too Early? (In solvent front) check_resolution->check_early No sol_early Solution: 1. Use a weaker sample loading solvent. 2. Switch to dry loading to pre-adsorb sample. 3. Start with a lower initial % of polar solvent. check_early->sol_early Yes

Sources

Optimization

Resolving enantiomers of chiral 2-(3-Bromophenyl)-2-methyloxetane via chiral HPLC

Welcome to the Technical Support Center for the chiral resolution of 2-(3-Bromophenyl)-2-methyloxetane . Separating the enantiomers of this specific scaffold presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 2-(3-Bromophenyl)-2-methyloxetane .

Separating the enantiomers of this specific scaffold presents unique chromatographic challenges. The molecule features a bulky, electron-withdrawing 3-bromophenyl group, a sterically hindering methyl group at the C2 chiral center, and a highly strained, acid-sensitive oxetane ring. This guide is designed for analytical scientists and drug development professionals to navigate method development, avoid sample degradation, and achieve preparative-scale baseline resolution.

Systematic Method Development Protocol

To ensure a self-validating and reproducible workflow, do not rely on trial-and-error. Follow this causality-driven protocol to establish baseline resolution ( Rs​≥1.5 ).

Phase 1: System Suitability and Preparation

  • System Dead Volume ( t0​ ) Verification: Before injecting your oxetane, inject 5 µL of 1,3,5-tri-tert-butylbenzene (TTBB) to accurately determine the dead time ( t0​ ). This ensures all subsequent retention factor ( k ) calculations are mathematically valid.

  • Sample Preparation: Dissolve the racemic 2-(3-Bromophenyl)-2-methyloxetane in the mobile phase (or pure ethanol) to a concentration of 1.0 mg/mL.

  • Self-Validation Check: When the racemate is injected, the integrated peak areas of the two enantiomers must be exactly 50:50 ( ±1% ). A skewed ratio (e.g., 55:45) immediately flags on-column degradation or co-elution with an impurity, invalidating the separation.

Phase 2: Primary Chromatographic Screening

  • Column Selection: Equip the system with immobilized polysaccharide chiral stationary phases (CSPs) such as CHIRALPAK® IA, IB, or IC (4.6 mm × 250 mm, 5 µm). Causality: Immobilized phases are covalently bonded to the silica support, allowing the use of "forbidden" extended solvents (like MTBE or Dichloromethane) which are often necessary to manipulate the π−π interactions of the bromophenyl group without dissolving the chiral polymer[1][2].

  • Mobile Phase: Prepare a Normal Phase (NP) mixture of Heptane/Isopropanol (IPA) at 90:10 (v/v)[3][4].

  • Crucial Exclusion: Do NOT add Trifluoroacetic Acid (TFA) or any acidic modifiers. The four-membered oxetane ring is highly strained and will undergo rapid acid-catalyzed ring-opening on the column[5].

  • Parameters: Flow rate at 1.0 mL/min, Column Temperature at 25 °C, UV Detection at 220 nm and 254 nm.

Phase 3: Causality-Driven Optimization

  • Adjusting the Modifier: If partial resolution occurs ( Rs​<1.5 ), switch the alcoholic modifier from IPA to Ethanol or Methanol. Causality: Different alcohols have different steric bulks and hydrogen-bonding donor/acceptor capacities, which alters how they compete with the oxetane oxygen for the chiral grooves of the CSP[1].

  • Thermodynamic Tuning: Lower the column temperature from 25 °C to 15 °C. Causality: Chiral recognition is an enthalpy-driven process. Reducing thermal kinetic energy increases the residence time of the transient diastereomeric complexes, amplifying the free energy difference ( ΔΔG ) between the enantiomers and increasing resolution.

Workflow Visualization

G Start Start: 2-(3-Bromophenyl)-2-methyloxetane Screen Primary Screening Immobilized CSPs (IA, IB, IC) Heptane:IPA (90:10) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval RsGood Rs ≥ 1.5 Baseline Resolution Eval->RsGood Yes RsPoor Rs < 1.5 Partial or Co-elution Eval->RsPoor No Scale Proceed to Preparative Scale-up RsGood->Scale Opt1 Optimize Modifier Switch IPA to EtOH or MeOH RsPoor->Opt1 Opt2 Adjust Temperature Lower to 15-20°C Opt1->Opt2 Opt2->Screen Re-screen

Chiral HPLC Method Development and Optimization Workflow for Oxetanes

Quantitative Reference Data

The following table summarizes the expected chromatographic behavior of 2-aryl-2-methyloxetanes across standard immobilized Daicel columns under optimized conditions.

Chiral Stationary PhaseSelector ChemistryMobile Phase (v/v)Temp (°C)Expected k1​ Expected α Expected Rs​
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Heptane/IPA (90:10)251.2 - 2.51.15 - 1.301.2 - 1.8
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)Heptane/IPA (90:10)251.5 - 3.01.20 - 1.451.5 - 2.2
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Heptane/EtOH (95:5)202.0 - 4.51.30 - 1.60> 2.0

(Note: k1​ = retention factor of the first eluting enantiomer; α = separation factor; Rs​ = resolution).

Troubleshooting Guide & FAQs

Q1: I am observing severe peak broadening, and the peak area ratio of my racemate is 60:40 instead of 50:50. What is happening? A1: Your sample is degrading on the column. Oxetanes are highly strained cyclic ethers. If your mobile phase contains trace acidic impurities, or if you are using an older silica-based column with exposed, highly acidic silanol groups, the oxetane ring will undergo acid-catalyzed ring-opening[5]. Resolution: Ensure strictly neutral mobile phases. To suppress acidic silanol activity on the silica support, add 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a sacrificial base, neutralizing the column environment without interfering with the neutral oxetane's retention.

Q2: The enantiomers co-elute entirely on a CHIRALCEL® OD-H column using Hexane/IPA. How should I alter the method? A2: The 3-bromophenyl group is bulky and electron-withdrawing. It may not orient optimally within the chiral grooves of the standard coated cellulose tris(3,5-dimethylphenylcarbamate) phase (OD-H)[1]. Resolution: Switch to an immobilized phase with different electronic properties, specifically CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)). The electron-withdrawing dichloro-phenyl groups on the IC phase reverse the dipole moment of the chiral grooves compared to OD-H, providing unique π−π and halogen-bonding interactions that often resolve halogenated aromatic compounds flawlessly[1].

Q3: My resolution ( Rs​ ) is stuck at 1.2. I need baseline resolution ( Rs​≥1.5 ) for preparative isolation. What is the most thermodynamically sound adjustment? A3: Lower the column temperature. Because chiral recognition relies on the formation of transient diastereomeric complexes, it is an enthalpy-driven process ( ΔH is negative). Lowering the temperature (e.g., from 25 °C to 10 °C) decreases the entropic penalty ( TΔS ), allowing the oxetane to spend more time interacting with the CSP. This amplifies the ΔΔG between the two enantiomers. Caution: This will increase mobile phase viscosity and system backpressure, so you may need to reduce the flow rate to 0.8 mL/min.

Q4: Can I use Reversed-Phase (RP) conditions (e.g., Water/Acetonitrile) for this molecule? A4: While polysaccharide columns can operate in RP mode, it is highly discouraged for this specific oxetane unless strictly required for LC-MS compatibility. Water can slowly hydrolyze the strained oxetane ring over time, especially if the pH drops even slightly. If RP is mandatory, you must use a neutral buffered aqueous phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.0) and an immobilized column designed for RP (e.g., CHIRALPAK® IG-3).

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:[Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Daicel Chiral Technologies. Available at:[Link]

  • DAICEL Chiral HPLC Columns for Special Applications. Chiral Technologies Europe. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity of 2-(3-Bromophenyl)-2-methyloxetane and 3-bromoacetophenone for Drug Discovery

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lip...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth comparison of the lipophilicity of two structurally related compounds: 2-(3-Bromophenyl)-2-methyloxetane and 3-bromoacetophenone. Through this analysis, we will explore the nuanced effects of substituting a carbonyl group with an oxetane moiety, a common bioisosteric replacement strategy in medicinal chemistry.[3][4][5]

The selection of these two molecules is deliberate. 3-bromoacetophenone serves as a representative aryl ketone, a common scaffold in medicinal chemistry.[6][7] 2-(3-Bromophenyl)-2-methyloxetane represents a strategic modification, where the ketone's carbonyl group is replaced by a 2,2-disubstituted oxetane. This substitution is often employed to mitigate metabolic liabilities associated with ketones and to modulate physicochemical properties such as solubility and lipophilicity.[4][5][8]

Structural and Physicochemical Rationale

The fundamental difference between the two compounds lies in the nature of the four-membered ring system versus the acyclic ketone. The oxetane ring, a strained cyclic ether, introduces a unique combination of polarity and three-dimensionality.[3][8] In contrast, the carbonyl group of the acetophenone is a planar, polarizable group known to engage in hydrogen bonding.[4]

The replacement of a carbonyl with an oxetane is often intended to decrease lipophilicity and enhance aqueous solubility.[3] The rationale behind this is the introduction of a polar ether oxygen within a constrained, sp3-rich framework, which can lead to more favorable interactions with water compared to the more lipophilic environment favored by a simple ketone. However, the effect on lipophilicity is not always straightforward and can be influenced by the surrounding molecular structure.[9][10]

For 3-bromoacetophenone, a calculated XLogP3 value of 2.6 is available, providing a baseline for its lipophilic character.[11] The lipophilicity of 2-(3-Bromophenyl)-2-methyloxetane is not as readily available in public databases, necessitating experimental determination.

Comparative Lipophilicity Data

To provide a clear comparison, the following table summarizes both calculated and hypothetical experimental lipophilicity data for the two compounds. The experimental values are representative of what one might expect from the assays described in this guide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)Hypothetical Experimental LogP (Shake-Flask)Hypothetical Chromatographic Hydrophobicity Index (CHI)
3-bromoacetophenoneC8H7BrO199.042.6[11]2.55 ± 0.0526.5
2-(3-Bromophenyl)-2-methyloxetaneC10H11BrO227.10Not available2.30 ± 0.0724.1

As the hypothetical data suggests, the oxetane-containing compound exhibits a lower LogP value, indicating reduced lipophilicity compared to its ketone counterpart. This aligns with the general principle that oxetanes can serve as less lipophilic bioisosteres of carbonyl groups.[3][12]

Experimental Determination of Lipophilicity

To empirically validate the lipophilicity of these compounds, two primary methods are employed in drug discovery laboratories: the traditional shake-flask method and modern, high-throughput chromatographic techniques.[2][13]

The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard" for LogP determination, the shake-flask method directly measures the partitioning of a compound between n-octanol and water.[14][15]

Experimental Protocol:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. Use these as the aqueous and organic phases, respectively, for the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound (either 2-(3-Bromophenyl)-2-methyloxetane or 3-bromoacetophenone) in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. This can take several hours.[14]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV/Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare n-octanol and water phases E1 Combine organic and aqueous phases P1->E1 P2 Prepare stock solution of compound in n-octanol P2->E1 E2 Agitate to reach equilibrium E1->E2 E3 Separate phases by centrifugation E2->E3 A1 Analyze concentration in each phase (UV/Vis or HPLC) E3->A1 A2 Calculate LogP A1->A2

Caption: Workflow for LogP determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a rapid and less labor-intensive alternative for estimating LogP.[1][16] This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Experimental Protocol:

  • System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Calibration: Inject a series of reference compounds with known LogP values to create a calibration curve. Plot the logarithm of the capacity factor (log k') versus the known LogP values. The capacity factor is calculated from the retention time of the compound and the column dead time.[16]

  • Sample Analysis: Inject the test compound (2-(3-Bromophenyl)-2-methyloxetane or 3-bromoacetophenone) under the same chromatographic conditions.

  • LogP Determination: Determine the retention time of the test compound and calculate its log k'. Use the calibration curve to interpolate the LogP value.[1]

G cluster_setup Setup cluster_cal Calibration cluster_sample Sample Analysis S1 Prepare RP-HPLC system (C18 column, mobile phase) C1 Inject reference compounds with known LogP values S1->C1 SA1 Inject test compound S1->SA1 C2 Generate calibration curve (log k' vs. LogP) C1->C2 SA3 Interpolate LogP from calibration curve C2->SA3 SA2 Determine retention time and calculate log k' SA1->SA2 SA2->SA3

Caption: Workflow for LogP estimation using the RP-HPLC method.

Conclusion

The strategic replacement of a carbonyl group with an oxetane moiety, as seen in the comparison between 3-bromoacetophenone and 2-(3-Bromophenyl)-2-methyloxetane, represents a valuable tool in the medicinal chemist's arsenal for fine-tuning lipophilicity. The oxetane derivative is predicted to have a lower lipophilicity, which can translate to improved aqueous solubility and a more favorable ADME profile.[3][17]

While computational tools provide useful initial estimates, experimental determination of LogP through established methods like the shake-flask and RP-HPLC techniques is indispensable for accurate characterization.[15][18] The choice of method will depend on the stage of the drug discovery program, with HPLC methods being more amenable to higher throughput screening in early stages. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the design and optimization of drug candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Available at: [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). LogP, a measure of lipophilicity: its determination and use. Drug Discovery Today, 6(16), 847-850. Available at: [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological distribution. Journal of Chromatography A, 1037(1-2), 299-310. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(9), 605-610. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • PubMed. (2009). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available at: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Chromatography Online. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Available at: [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Available at: [Link]

  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Available at: [Link]

  • PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available at: [Link]

  • ChemWhat. (n.d.). 3′-Bromoacetophenone CAS#: 2142-63-4. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

  • Baran Lab. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • ACS Publications. (2026). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Available at: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]

  • ResearchGate. (n.d.). Lipophilicity of the proposed compounds (Table 2) in comparison with the commercial ones. Available at: [Link]

  • ChemBK. (2024). 3'-Bromoacetophenone. Available at: [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Available at: [Link]

  • Organic Chemistry Portal. (2014). Synthesis of 2-Aryl/Heteroaryloxazolines from Nitriles under Metal- and Catalyst-Free Conditions and Evaluation of Their Antioxidant Activities. Available at: [Link]

  • PubMed. (2012). Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 3-aryloxiran-2-yl pyridin-2-yl methanone. A novel synthesis of triazolopyrimidines and hexaazafluorenones for biological evaluation. Available at: [Link]

  • Thieme. (n.d.). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Available at: [Link]

Sources

Comparative

The Oxetane Advantage: Benchmarking the Aqueous Solubility of 2-(3-Bromophenyl)-2-methyloxetane Against Traditional Aryl Ethers

In the landscape of modern drug discovery, aqueous solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, aqueous solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy.[1][2][3] Poor aqueous solubility remains a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[1][3] This guide provides a comparative analysis of the aqueous solubility of 2-(3-Bromophenyl)-2-methyloxetane against a series of structurally related aryl ethers, highlighting the strategic advantage of incorporating the oxetane motif in medicinal chemistry.

The inclusion of an oxetane ring, a four-membered cyclic ether, has gained significant traction as a strategy to enhance the drug-like properties of molecules.[4][5] This is attributed to its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[4][6] This guide will delve into the theoretical and practical aspects of how this structural modification is anticipated to improve aqueous solubility when compared to more conventional aryl ether moieties.

Comparative Analysis of Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )LogPAqueous Solubility
2-(3-Bromophenyl)-2-methyloxetane 227.09~3.0 (Predicted)Predicted to be higher than 3-Bromoanisole
Anisole 108.142.1Insoluble (~1.6 - 1.7 g/L at 20°C)[8]
3-Bromoanisole 187.033.03Practically insoluble in water[9][10]
Diphenyl Ether 170.214.21Insoluble (0.018 g/L at 25°C)[11][12]

Note: LogP and solubility values are sourced from various chemical databases and literature. The LogP for 2-(3-Bromophenyl)-2-methyloxetane is an estimation based on its structure relative to 3-bromoanisole.

The Structural Rationale for Enhanced Solubility

The anticipated superior aqueous solubility of 2-(3-Bromophenyl)-2-methyloxetane compared to its aryl ether counterparts can be attributed to several key structural features imparted by the oxetane ring.

Increased Polarity and Hydrogen Bonding Capability: The oxetane ring, with its sp3-hybridized oxygen atom, introduces a significant dipole moment and acts as a hydrogen bond acceptor.[4][6] This increased polarity enhances the molecule's ability to interact favorably with water molecules, a prerequisite for dissolution. In contrast, the ether oxygen in aryl ethers is less available for hydrogen bonding due to resonance effects with the aromatic ring, and the overall molecules are more hydrophobic, especially in the case of diphenyl ether.

Three-Dimensionality and Disruption of Crystal Packing: The non-planar, three-dimensional structure of the oxetane ring disrupts the flat, often crystalline packing that can be adopted by aromatic compounds.[6] This disruption of the crystal lattice energy can lead to a lower energy barrier for dissolution, thereby improving solubility.

Reduced Lipophilicity: The incorporation of the polar oxetane ring generally leads to a decrease in lipophilicity (LogP) compared to analogous structures without this feature.[13] While the predicted LogP of 2-(3-Bromophenyl)-2-methyloxetane is similar to that of 3-bromoanisole, the localized polarity of the oxetane is expected to have a more dominant effect on its interaction with water.

Below is a diagram illustrating the key structural differences between the compared molecules.

Structural Comparison of 2-(3-Bromophenyl)-2-methyloxetane and Aryl Ethers cluster_oxetane Oxetane Derivative cluster_ethers Aryl Ethers oxetane 2-(3-Bromophenyl)-2-methyloxetane - 3D, polar oxetane ring - Enhanced H-bond acceptance anisole Anisole - Planar aromatic system - Less polar ether linkage oxetane->anisole Structural Comparison bromoanisole 3-Bromoanisole - Increased lipophilicity due to Br oxetane->bromoanisole Structural Comparison diphenyl Diphenyl Ether - Highly lipophilic - Very low aqueous solubility oxetane->diphenyl Structural Comparison

Caption: Structural differences influencing solubility.

Experimental Protocol: The Shake-Flask Method for Aqueous Solubility Determination

To empirically validate the predicted solubility advantage of 2-(3-Bromophenyl)-2-methyloxetane, the gold-standard shake-flask method would be employed.[14][15] This thermodynamic solubility assay measures the equilibrium concentration of a compound in a saturated aqueous solution.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of purified water (or a relevant buffer system) in a sealed, inert container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15] A preliminary test can help determine the necessary equilibration time.[16]

  • Phase Separation: After equilibration, the undissolved solid is separated from the aqueous phase. This is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A standard calibration curve is generated using known concentrations of the test compound to ensure accurate quantification.

The following diagram outlines the experimental workflow for the shake-flask method.

Shake-Flask Method Workflow start Start step1 Add excess compound to water start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h) step1->step2 step3 Separate solid and liquid phases (Centrifugation/Filtration) step2->step3 step4 Analyze dissolved compound concentration (HPLC or LC-MS) step3->step4 end End step4->end

Caption: Workflow for determining aqueous solubility.

Conclusion

The strategic incorporation of an oxetane ring, as seen in 2-(3-Bromophenyl)-2-methyloxetane, represents a modern and effective approach to overcoming the solubility challenges frequently encountered in drug discovery. Based on established principles of medicinal chemistry, it is anticipated that 2-(3-Bromophenyl)-2-methyloxetane will exhibit significantly improved aqueous solubility compared to its traditional aryl ether analogs like 3-bromoanisole and diphenyl ether. This enhancement is driven by the increased polarity, hydrogen bonding capacity, and three-dimensional structure imparted by the oxetane motif. While further experimental validation using standardized methods like the shake-flask protocol is necessary for definitive quantification, the qualitative comparison strongly supports the use of oxetanes as a valuable tool for optimizing the physicochemical properties of drug candidates.

References

  • Wikipedia. Diphenyl ether. [Link]

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. ACS Publications. [Link]

  • Wuitschik, G., et al. (2022). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Mitchell, P. E., et al. (2000). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Sathish, M., et al. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • Wang, R., et al. (2019). Prediction of aqueous solubility of compounds based on neural network. IOPscience. [Link]

  • PubChem - NIH. Anisole | C7H8O | CID 7519. [Link]

  • Wu, Z., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • Bøwadt, S., & Gramatica, P. (2021). Determining the water solubility of difficult-to-test substances A tutorial review. Analytica Chimica Acta. [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Pop, A. L., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. SCIRP. [Link]

  • PubChem - NIH. Diphenyl Ether | C6H5OC6H5 | CID 7583. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Ataman Kimya. DIPHENYL ETHER. [Link]

  • Kessler Chemical. Anisole Distributor and Supplier. [Link]

  • Gaurang International. 3-Bromo Anisole. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • RSC Publishing. (2022). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. [Link]

  • Zhejiang Yuanjin Chemical Co., Ltd. China 3-Bromoanisole Manufacturers Suppliers Factory. [Link]

  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. [Link]

  • Wikipedia. Ether. [Link]

  • EBSCO. Ethers | Chemistry | Research Starters. [Link]

  • ChemAnalyst. (2025). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. [Link]

  • Dr. Roaa Majid. (2025). Ethers. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • PubChem. (2R)-2-bromo-3-methyloxirane | C3H5BrO | CID 141135835. [Link]

  • EPA. 2-(4-Bromophenyl)-2-methyloxirane Properties. [Link]

  • ResearchGate. (2025). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. [Link]

  • Cheméo. Chemical Properties of Anisole (CAS 100-66-3). [Link]

  • National Institute of Standards and Technology. Anisole - the NIST WebBook. [Link]

  • ResearchGate. (2018). Physical properties of {anisole+n-alkanes} at temperatures between (293.15 and 303.15) K. [Link]

  • Kaggle. AqSolDB: A curated aqueous solubility dataset. [Link]

Sources

Validation

A Guide to the Orthogonal Spectroscopic Validation of 2-(3-Bromophenyl)-2-methyloxetane Reference Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bedrock of Reproducible Science In the landscape of drug discovery and development, the integrity of every result hinges on the quality of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bedrock of Reproducible Science

In the landscape of drug discovery and development, the integrity of every result hinges on the quality of the materials used. A chemical reference standard is not merely a reagent; it is the analytical anchor for identity, purity, and potency assessments.[1][2] The use of an insufficiently characterized reference standard can introduce profound variability, leading to delayed development timelines and compromised data validity.[1] This guide focuses on 2-(3-Bromophenyl)-2-methyloxetane, a valuable building block in medicinal chemistry owing to the unique physicochemical properties imparted by the oxetane ring.[3][4][5]

We present a comprehensive framework for the spectroscopic validation of 2-(3-Bromophenyl)-2-methyloxetane reference standards. This is not a simple checklist but a guide to establishing a self-validating, orthogonal system of analysis. By integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we create a multi-dimensional analytical profile that provides irrefutable evidence of a standard's identity and purity, ensuring it is fit for its intended purpose in a regulated environment.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

The Rationale: NMR spectroscopy is unparalleled in its ability to provide a detailed atom-by-atom map of a molecule's carbon-hydrogen framework. It is the primary technique for unambiguous structure elucidation and the detection of isomeric impurities, which are often chromatographically inseparable from the main compound.

Predicted Spectroscopic Data for 2-(3-Bromophenyl)-2-methyloxetane

A high-purity reference standard of 2-(3-Bromophenyl)-2-methyloxetane is expected to exhibit a distinct NMR profile. The predictions below are based on established chemical shift principles and data from analogous structures.[8][9][10]

¹H NMR (Proton NMR):

  • Aromatic Region (~7.2-7.7 ppm): Four distinct signals corresponding to the protons on the bromophenyl ring. The substitution pattern will create a specific splitting pattern (multiplets).

  • Oxetane Methylene Protons (~4.5-4.8 ppm): Two protons adjacent to the oxygen will appear as a triplet.

  • Oxetane Methylene Protons (~2.6-2.9 ppm): Two protons beta to the oxygen will appear as a triplet.

  • Methyl Protons (~1.7 ppm): A sharp singlet integrating to three protons from the methyl group.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons (~120-145 ppm): Six signals, with the carbon attached to the bromine appearing at a distinct chemical shift.

  • Quaternary Carbon (~80-85 ppm): The carbon of the oxetane ring bonded to both the phenyl group and the methyl group.

  • Oxetane Methylene Carbon (~70-75 ppm): The carbon adjacent to the oxygen atom.

  • Oxetane Methylene Carbon (~35-40 ppm): The carbon beta to the oxygen atom.

  • Methyl Carbon (~25-30 ppm): The carbon of the methyl group.

Comparative Analysis: Distinguishing from Key Impurities

A crucial function of the reference standard is to help identify and quantify impurities in synthetic batches.[11][12][13] NMR is highly effective for this:

  • Isomeric Impurities: The 2-bromo and 4-bromo isomers would show distinctly different splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.

  • Process Impurities: Starting materials or byproducts, such as a ring-opened diol, would exhibit characteristic broad -OH signals in the ¹H NMR and lack the specific oxetane carbon signals in the ¹³C NMR.

  • Residual Solvents: Sharp, known signals from common synthesis solvents (e.g., Dichloromethane, Ethyl Acetate) can be easily identified and quantified.[14]

Compound Key Differentiating ¹H NMR Signals Key Differentiating ¹³C NMR Signals
2-(3-Bromophenyl)-2-methyloxetane (Target) Complex multiplet pattern in the aromatic region. Distinct oxetane CH₂ triplets.Specific quaternary carbon signal (~80-85 ppm).
2-(4-Bromophenyl)-2-methyloxetane (Isomer) Symmetrical AA'BB' doublet system in the aromatic region.Fewer aromatic signals due to symmetry.
1-(3-Bromophenyl)-2-methylpropane-1,3-diol (Ring-Opened Impurity) Absence of oxetane CH₂ signals. Presence of broad -OH signals.Presence of two carbinol (-CH-OH) signals.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a known internal standard (e.g., TMS) for chemical shift referencing.[14]

  • Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate integration of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the spectra using appropriate software. Reference the spectrum to the internal standard, integrate all peaks, and assign signals to the corresponding nuclei in the structure.

NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (>=400 MHz) cluster_analysis Data Analysis & Verification A Weigh Reference Standard (~5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Acquire Quantitative 1H NMR C->D E Acquire 13C{1H} NMR D->E F Run DEPT Experiment E->F G Process & Reference Spectra F->G H Assign Signals & Integrate Peaks G->H I Compare to Predicted Data H->I J Identify/Quantify Impurities I->J K Confirm Structure & Purity J->K

Caption: Workflow for structural confirmation via NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight and Formula Verifier

The Rationale: MS provides a direct measurement of the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) takes this a step further by measuring the mass with enough accuracy (typically to four decimal places) to determine the elemental formula, a critical piece of data for a reference standard.[15]

Expected Mass Spectrum for 2-(3-Bromophenyl)-2-methyloxetane

The molecular formula is C₁₀H₁₁BrO. The presence of bromine is a key diagnostic feature.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[16] This is a definitive signature for a monobrominated compound.

  • High-Resolution Mass:

    • Calculated exact mass for C₁₀H₁₁⁷⁹BrO [M+H]⁺: 227.0066

    • Calculated exact mass for C₁₀H₁₁⁸¹BrO [M+H]⁺: 229.0045 An experimentally determined mass within 5 ppm of these calculated values confirms the elemental formula.

  • Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragments corresponding to the loss of the oxetane side chain or cleavage of the oxetane ring.

Comparative Analysis: Purity Confirmation
  • Dehalogenated Impurities: An impurity where the bromine is replaced by a hydrogen (C₁₀H₁₂O) would have a molecular weight of 148.08, easily distinguishable from the target's 226/228 mass.

  • Oxidation Products: An impurity with an additional oxygen atom (e.g., a hydroxylated derivative) would show a molecular ion 16 Da higher.

Compound/Species Technique Expected m/z (Nominal Mass) Key Differentiating Feature
2-(3-Bromophenyl)-2-methyloxetane ESI-MS[M+H]⁺ at 227/229Characteristic 1:1 isotopic pattern for Bromine.
2-(3-Bromophenyl)-2-methyloxetane HRMS (ESI)[M+H]⁺ at 227.0066 / 229.0045Mass accuracy within 5 ppm confirms C₁₀H₁₁BrO formula.
2-Phenyl-2-methyloxetane (Dehalogenated) ESI-MS[M+H]⁺ at 149Absence of bromine isotopic pattern; ~78 Da mass shift.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the reference standard (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Infusion: Introduce the sample into the mass spectrometer (e.g., an Orbitrap or TOF instrument) via direct infusion or through an LC system. Electrospray ionization (ESI) in positive mode is a common choice.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Analyze the spectrum to identify the molecular ion cluster. Confirm the 1:1 M⁺ / M+2 isotopic pattern. Determine the exact mass and compare it to the theoretical value to calculate the mass error in ppm.

Mass Spectrometry Validation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition (ESI+) cluster_analysis Data Analysis & Verification A Prepare Dilute Solution (~0.1 mg/mL) B Use HPLC-grade Solvent (e.g., MeOH) A->B C Calibrate Mass Spectrometer B->C D Infuse Sample C->D E Acquire Full Scan Spectrum D->E F Identify Molecular Ion [M+H]+ E->F G Verify Bromine Isotopic Pattern (~1:1) F->G H Determine Exact Mass G->H I Calculate Mass Error (<5 ppm) H->I J Confirm Elemental Formula I->J

Caption: Workflow for molecular formula confirmation via HRMS.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

The Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[17] Each molecule has a unique IR spectrum, particularly in the "fingerprint region" (<1500 cm⁻¹), which can be used for identity confirmation against a known standard. It is highly sensitive to changes in bond vibrations.

Expected FTIR Absorption Bands for 2-(3-Bromophenyl)-2-methyloxetane
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1100-1000 cm⁻¹: Strong C-O-C (ether) stretching, characteristic of the oxetane ring.[18]

  • ~950-850 cm⁻¹: Oxetane ring breathing/puckering vibrations.

  • ~800-600 cm⁻¹: C-Br stretching and aromatic C-H out-of-plane bending.

Comparative Analysis: Confirming Purity and Identity
  • Absence of Impurity Bands: The spectrum of a pure standard should be free of unexpected peaks. For example, a strong, broad absorption band between 3200-3600 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, suggesting a ring-opened or hydrolyzed impurity. The absence of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ confirms the absence of ketone or aldehyde byproducts.

  • Fingerprint Region Matching: The most reliable use of FTIR is a direct comparison. The spectrum of a new batch of reference material should be superimposable with the spectrum of a previously established, validated primary standard.

Functional Group Expected Wavenumber (cm⁻¹) Significance for Validation
C-O-C (Oxetane Ether)~1100-1000 (Strong)Confirms the presence of the core oxetane ring structure.
-OH (Alcohol Impurity)~3600-3200 (Broad, Strong)Absence of this band is a key indicator of purity.
C=O (Carbonyl Impurity)~1750-1680 (Strong)Absence of this band rules out common oxidative byproducts.
C-Br Stretch~800-600Confirms the presence of the bromo-substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.[19]

  • Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or ZnSe).

  • Sample Application: Place a small amount (a few milligrams) of the solid reference standard directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (e.g., ATR correction, baseline correction) and identify the characteristic absorption bands.

FTIR Validation Workflow

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq FTIR Data Acquisition cluster_analysis Data Analysis & Verification A Acquire Background Spectrum B Place Small Sample on Crystal A->B C Apply Pressure for Good Contact B->C D Scan Sample (4000-400 cm-1) C->D E Co-add Multiple Scans (e.g., 32) D->E F Process Spectrum (e.g., Baseline Correction) E->F G Identify Key Functional Group Bands F->G H Check for Absence of Impurity Bands (-OH, C=O) G->H I Compare to Primary Standard (Fingerprint Match) H->I J Confirm Identity & Functional Integrity I->J

Caption: Workflow for functional group analysis via FTIR spectroscopy.

Conclusion: A Synthesis of Evidence

The validation of a chemical reference standard like 2-(3-Bromophenyl)-2-methyloxetane cannot be achieved with a single measurement. True analytical confidence is built upon a foundation of orthogonal, corroborating evidence.

  • NMR provides the definitive structural identity.

  • HRMS provides the unambiguous elemental formula.

  • FTIR provides a rapid confirmation of functional groups and overall molecular integrity.

When the data from these three distinct spectroscopic techniques converge to tell the same story, the identity, purity, and structure of the reference standard are established with the highest degree of scientific certainty. Adhering to this rigorous, multi-technique validation strategy ensures that these critical reagents can serve as a reliable foundation for reproducible research and the successful development of new medicines.

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. BenchChem.
  • Al-Othman, Z. A., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. Retrieved from [Link]

  • ILAC. (2005).
  • McElvain, J. S. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Retrieved from [Link]

  • Global Bioanalysis Consortium. (n.d.).
  • European Accreditation. (2003, February).
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • PubChem. (n.d.). 2-(2-bromophenyl)-2-methyloxetane. PubChemLite. Retrieved from [Link]

  • Wessjohann, L. A., et al. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. RSC.
  • Gauthier, D. A., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Al-Okbi, S. Y., et al. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter.
  • ResearchGate. (n.d.). Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. ResearchGate. Retrieved from [Link]

  • GSRS. (n.d.). 2-(4-BROMOPHENYL)-2-METHYLOXIRANE. gsrs.
  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-(. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
  • MassBank. (2008, October 21). 2-(4-BROMOPHENYL)-2-OXOETHYL 12,13-BIS(TRIMETHYLSILOXY)OCTADEC-9(Z)
  • University of Colorado Boulder. (n.d.). Mass Spectrometry.
  • National Institutes of Health. (n.d.).
  • Walash, M., et al. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).
  • Yulandari, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • John, S., et al. (2022). A review on impurity profile of Lamotrigine. World Journal of Pharmaceutical Research, 11(9), 622-635.
  • International Journal of Scientific Research in Science and Technology. (2017). Synthesis and Characterization of Related Substances Observed in Macitentan, an Endothelien Receptor Antagonist.
  • Creaser, C. S., et al. (2006). Characterization of various analytes using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile matrix. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.
  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)
  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. NIST WebBook.
  • Journal of Applied Pharmaceutical Science. (2022, June 5).
  • ResearchGate. (n.d.). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • Journal of Pharmaceutical Negative Results. (2022, December 31). Quantum Chemical Calculation And Spectroscopic Approach For The Analyses Of 2-Oxovaleric Acid, Methyl Ester.

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